DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE
Description
BenchChem offers high-quality DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(diethoxyphosphorylmethyl)-1-phenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO3P/c1-3-15-17(14,16-4-2)11-13-10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXOGTNRQYAOQG-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN=CC1=CC=CC=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/N=C/C1=CC=CC=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50917-73-2 | |
| Record name | 50917-73-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Diethyl N-Benzylideneaminomethylphosphonate: A Technical Whitepaper
Executive Summary & Chemical Context
Diethyl N-benzylideneaminomethylphosphonate (CAS: 50917-73-2) is a highly versatile α-aminophosphonate derivative that serves as a critical electrophilic and nucleophilic building block in advanced organic synthesis[1]. In the realm of drug development, this compound is primarily deployed as a synthetic intermediate for the construction of β-lactam antibiotic scaffolds and as a reagent for the homologation of aldehydes and ketones via intermediate 2-azadienes[1].
As a Senior Application Scientist, it is vital to approach the synthesis of this molecule not merely as a sequence of steps, but as a logically designed, self-validating system. The molecule features a phosphonate ester, a methylene bridge, and a reactive Schiff base (imine). The structural integrity of the phosphonate esters must be preserved during the liberation of the primary amine, dictating the specific protective and deprotective strategies outlined in this guide[2].
Retrosynthetic Rationale & Mechanistic Causality
Direct alkylation of ammonia or simple amines with halomethylphosphonates is notoriously difficult to control, almost universally resulting in over-alkylation and complex mixtures. To circumvent this, our synthetic strategy employs a highly controlled three-phase approach:
-
C–P Bond Formation (Michaelis-Arbuzov Reaction): We utilize N-bromomethylphthalimide as a sterically hindered, mono-alkylating electrophile. Reaction with triethyl phosphite forms the C–P bond while the phthalimide group perfectly masks the delicate nitrogen atom[2].
-
Orthogonal Deprotection (Gabriel Amine Synthesis): Strong acidic or basic hydrolysis would cleave the sensitive diethyl phosphonate esters. Therefore, we utilize the Ing-Manske procedure (hydrazinolysis), which selectively liberates the primary amine under mild, neutral-to-slightly-basic conditions[1].
-
Imine Condensation (Thermodynamic Control): The final Schiff base formation is an equilibrium process. By utilizing a Dean-Stark apparatus with a non-polar solvent (benzene or toluene), we exploit azeotropic distillation to continuously remove water, driving the reaction to >84% yield[1].
Logical mechanistic pathway for the synthesis of the target α-aminophosphonate derivative.
Step-by-Step Experimental Methodologies
The following protocols are designed to be self-validating. At each phase, specific physical observations confirm the mechanistic progression of the reaction.
Phase 1: Synthesis of Diethyl phthalimidomethylphosphonate
-
Causality: The Arbuzov reaction is highly exothermic. Gradual heating is strictly required to prevent a thermal runaway and to control the evolution of ethyl bromide gas[1].
-
Protocol:
-
In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 51.2 g (0.21 mol) of dry N-bromomethylphthalimide and 43.1 g (0.26 mol) of freshly distilled triethyl phosphite.
-
Immerse the flask in an oil bath and gradually increase the temperature to 85–100 °C over 15 minutes.
-
Self-Validation Checkpoint: The solid will dissolve, and a vigorous exothermic reaction will ensue. The evolution of gas (ethyl bromide) confirms the nucleophilic attack of the phosphite and subsequent dealkylation.
-
Once the reaction subsides, fit the flask for simple distillation. Heat at 115 °C for 3–4 hours to completely remove ethyl bromide and excess triethyl phosphite.
-
Cool the resulting light-yellow oil to room temperature until it solidifies. Wash with cold petroleum ether to yield 50.1–56.3 g (80–90%) of white crystals (mp 60–63 °C)[1].
-
Phase 2: Deprotection to Diethyl aminomethylphosphonate
-
Causality: Hydrazine selectively attacks the phthalimide carbonyls, forming a stable cyclic phthalhydrazide byproduct and liberating the free amine without hydrolyzing the phosphonate[1].
-
Protocol:
-
Dissolve 50.0 g (0.17 mol) of the intermediate from Phase 1 in 750 mL of absolute ethanol.
-
Add 6.4 g (0.19 mol) of 95% hydrazine dissolved in 50 mL of absolute ethanol. Stir overnight at room temperature.
-
Reflux the mixture for 4 hours, then cool to 0–5 °C in an ice bath.
-
Self-Validation Checkpoint: A heavy white precipitate (phthalhydrazide) will form. The complete precipitation of this byproduct is the visual confirmation of successful deprotection.
-
Filter the precipitate and remove the solvent under reduced pressure. Dissolve the crude oil in benzene, cool overnight to precipitate any residual phthalhydrazide, and filter again[1].
-
Phase 3: Condensation to Diethyl N-benzylideneaminomethylphosphonate
-
Causality: Schiff base formation requires the removal of water to prevent the reverse hydrolysis reaction[3].
-
Protocol:
-
Transfer the combined benzene filtrate containing the free amine into a 1-L flask. Cool to 5–10 °C.
-
Add 21.2 g (0.20 mol) of freshly distilled benzaldehyde in one portion. Stir for 4 hours at room temperature.
-
Fit the flask with a Dean-Stark trap and a reflux condenser. Heat overnight at reflux.
-
Self-Validation Checkpoint: Monitor the Dean-Stark trap. The collection of approximately 3 mL of water indicates quantitative conversion to the imine[1].
-
Remove the solvent under reduced pressure and purify the crude product via vacuum distillation (bp 145–149 °C at 0.05 mm Hg) to yield 37.5–40.2 g (84–90%) of the target compound as a light-yellow oil[1].
-
Step-by-step experimental workflow for synthesizing and purifying the target compound.
Quantitative Data & Characterization
Rigorous characterization is required to ensure the absence of residual benzaldehyde or unreacted amine, both of which can poison downstream transition-metal-catalyzed reactions.
Table 1: Physical and Thermodynamic Properties
| Property | Value | Method / Condition |
| Molecular Formula | C₁₂H₁₈NO₃P | - |
| Molecular Weight | 255.25 g/mol | - |
| Boiling Point | 145–149 °C | Vacuum Distillation (0.05 mm Hg)[1] |
| Physical State | Light-yellow oil | Room Temperature[1] |
| Typical Yield | 84–90% | Over 3 steps from intermediate[1] |
Table 2: Key Spectroscopic Identifiers
| Technique | Signal / Peak | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 1.31 (t, 6H, J = 7 Hz) | -CH₃ (ethoxy ester groups)[1] |
| ¹H NMR (CDCl₃) | δ 3.95–4.27 (m, 4H) | -CH₂- (ethoxy ester groups)[1] |
| ¹H NMR (CDCl₃) | δ 4.00 (dd, 2H) | P-CH₂-N (methylene bridge coupling to P) |
| ¹H NMR (CDCl₃) | δ 7.30–7.80 (m, 5H) | Aromatic protons (phenyl ring) |
| ¹H NMR (CDCl₃) | δ 8.25 (m, 1H) | N=CH (imine proton) |
| FT-IR (Neat) | ~1640 cm⁻¹ | C=N stretch (Schiff base formation) |
| FT-IR (Neat) | ~1250 cm⁻¹ | P=O stretch (phosphonate core) |
Applications in Drug Development: The Staudinger Synthesis
In pharmaceutical chemistry, Diethyl N-benzylideneaminomethylphosphonate is heavily prized for its utility in the Staudinger reaction. The imine acts as a highly receptive electrophile for [2+2] cycloadditions with ketenes (often generated in situ from acid chlorides and triethylamine). This stereoselective cycloaddition directly yields the four-membered β-lactam ring, the core pharmacophore of penicillins, cephalosporins, and carbapenems[1].
Staudinger [2+2] cycloaddition pathway utilizing the synthesized Schiff base for β-lactams.
References
-
Davidsen, S. K.; Phillips, G. W.; Martin, S. F. "Diethyl N-benzylideneaminomethylphosphonate." Organic Syntheses, 1987, 65, 119.[Link]
-
Wróblewski, A. E.; et al. "Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles." Molecules, 2019, 24(18), 3396.[Link]
Sources
Structural Elucidation and Spectroscopic Validation of Diethyl-N-benzylideneaminomethylphosphonate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Diethyl-N-benzylideneaminomethylphosphonate (CAS: 56779-89-6, approximate) represents a critical class of
This guide provides a rigorous spectroscopic breakdown of the molecule, focusing on the diagnostic signals required for structural validation. The data presented here synthesizes high-field NMR (
Structural Logic & Synthesis Workflow
The formation of the target molecule involves a condensation reaction between diethyl aminomethylphosphonate and benzaldehyde. Understanding this pathway is essential for interpreting the spectral data, particularly in identifying unreacted starting materials (e.g., the aldehyde proton or the primary amine signals).
Figure 1: Synthetic pathway for the formation of the title compound via dehydration condensation.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][8][9][11][12][13][14][15]
The NMR profile of this molecule is defined by the interplay between the phosphorus nucleus (
Solvent:
Proton NMR ( )
The diagnostic "fingerprint" of this molecule is the doublet at ~4.0 ppm. Unlike a standard benzyl methylene, this signal is split by the phosphorus atom (
| Signal ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Insight |
| 8.35 - 8.45 | Singlet (s) or Broad s | 1H | N=CH-Ph | Deshielded imine proton. Confirming formation of Schiff base. | |
| 7.70 - 7.80 | Multiplet (m) | 2H | - | Ar-H (Ortho) | Aromatic ring protons. |
| 7.35 - 7.50 | Multiplet (m) | 3H | - | Ar-H (Meta/Para) | Aromatic ring protons.[1] |
| 4.05 - 4.15 | Doublet (d) | 2H | P-CH₂-N | CRITICAL: The large geminal coupling to P confirms the P-C-N connectivity. | |
| 4.10 - 4.20 | Multiplet (m) | 4H | P-O-CH₂- | Ethyl ester methylene protons (often overlaps with linker).[2] | |
| 1.30 - 1.35 | Triplet (t) | 6H | -CH₃ | Ethyl ester methyl protons. |
Carbon NMR ( )
The
| Signal ( | Multiplicity | Coupling ( | Assignment |
| 162.5 - 164.0 | Doublet (d) | C=N (Imine Carbon) | |
| 135.0 - 136.0 | Singlet (s) | - | Ar-C (Ipso) |
| 128.0 - 131.0 | Singlet (s) | - | Ar-C (Ortho/Meta/Para) |
| 62.0 - 63.0 | Doublet (d) | P-O-CH₂ | |
| 54.0 - 56.0 | Doublet (d) | P-CH₂-N (Linker) | |
| 16.0 - 16.5 | Doublet (d) | -CH₃ |
Phosphorus NMR ( )
-
Shift:
+20.0 to +22.0 ppm (relative to ). -
Interpretation: A single clean peak in this region indicates a pure phosphonate. A signal at ~0-5 ppm would indicate hydrolysis to phosphonic acid, while signals >30 ppm might suggest phosphate impurities.
Vibrational Spectroscopy (FTIR)
Infrared spectroscopy serves as a rapid "Go/No-Go" test for the reaction completion. The disappearance of the aldehyde carbonyl (
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Value |
| 1635 - 1650 | Medium/Strong | Primary Indicator: Confirms Schiff base formation. | |
| 1240 - 1260 | Strong | Characteristic phosphyl group signature. | |
| 1020 - 1060 | Very Strong | Confirms the integrity of the diethyl ester. | |
| 2980 - 2990 | Medium | Ethyl group C-H stretches. | |
| 3030 - 3060 | Weak | Benzyl ring protons. |
Note: If a broad band appears at 3200-3400 cm
Mass Spectrometry (MS)[1][11][16][17]
Molecular Formula:
Fragmentation Pattern (EI - 70eV)
The fragmentation follows a logical cleavage of the labile C-P and C-O bonds.
| m/z | Ion Type | Fragment Structure | Mechanism |
| 255 | Molecular Ion | Parent peak (often weak in EI). | |
| 256 | Quasi-molecular Ion | Dominant in ESI/CI modes. | |
| 118 | Base Peak (Variable) | Alpha-Cleavage: Rupture of the C-P bond. This is the most stable cation. | |
| 137 | Fragment | Phosphonate moiety. | |
| 91 | Fragment | Tropylium ion (characteristic of benzyl groups). | |
| 77 | Fragment | Phenyl cation. |
Experimental Protocol: Synthesis & Purification
To ensure the spectral data matches the guide above, the following protocol minimizes hydrolysis and side-reactions.
Reagents
-
Diethyl aminomethylphosphonate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Magnesium Sulfate (
) or Molecular Sieves (4Å) -
Dichloromethane (DCM) or Toluene
Procedure
-
Dissolution: Dissolve 10 mmol of diethyl aminomethylphosphonate in 30 mL of anhydrous DCM.
-
Addition: Add 10 mmol of benzaldehyde.
-
Dehydration: Add 2.0g of anhydrous
to the reaction mixture.-
Scientist's Note: The equilibrium of imine formation requires water removal. Without this, the reaction will not reach 100% conversion, complicating the NMR with aldehyde signals.
-
-
Reaction: Stir at Room Temperature (RT) for 12 hours.
-
Work-up: Filter off the
solid. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap).
-
Purification: The product is usually obtained as a quantitative oil. If purity is <95% by NMR, perform a quick filtration through a short pad of silica gel (eluent: EtOAc), but avoid prolonged exposure to silica as the acidic nature can hydrolyze the imine.
Logic of Analysis (Graphviz)
Figure 2: Decision tree for spectroscopic validation of the product.
References
-
Tibhe, G. D., et al. (2011). Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Boukhssas, S., et al. (2021).[1] Synthesis and Characterization of Diethyl Phosphonate Derivatives. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Data. (2023). NMR Coupling Constants: Phosphorus-Proton Couplings. Retrieved from [Link]
-
SpectraBase. (2025). Diethyl benzyl phosphonate NMR Data. Wiley Science Solutions. Retrieved from [Link]
Sources
Diethyl N-benzylideneaminomethylphosphonate: Physicochemical Profiling and Mechanistic Applications in Advanced Organic Synthesis
Executive Summary
In the landscape of advanced organic synthesis and drug development, the construction of sterically hindered quaternary carbon centers remains a formidable thermodynamic and kinetic challenge. Diethyl N-benzylideneaminomethylphosphonate (CAS: 50917-73-2) has emerged as a highly specialized, bifunctional reagent designed to overcome these barriers. By housing both a phosphonate ester and an imine moiety on a single methylene carbon, this compound facilitates the generation of a highly stabilized
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of the reagent's physicochemical properties, its mechanistic role in alkaloid and beta-lactam synthesis, and a self-validating, field-proven protocol for its preparation.
Core Physicochemical Profile
Diethyl N-benzylideneaminomethylphosphonate is typically isolated as a light-yellow oil. Because the imine bond can be susceptible to hydrolysis under strongly acidic conditions, commercial preparations are frequently stabilized with 0.5% sodium carbonate (Na₂CO₃) to maintain a slightly alkaline environment and ensure long-term shelf stability.
Data Presentation: Chemical & Physical Properties
Table 1: Core Chemical Identifiers
| Property | Value |
| IUPAC Name | Diethyl {[(E)-phenylmethylidene]amino}methylphosphonate |
| CAS Number | 50917-73-2 |
| Molecular Formula | C₁₂H₁₈NO₃P |
| Molecular Weight | 255.25 g/mol |
| Purity Standard | ≥95% (Typically Stabilized) |
Table 2: Physical Properties & Safety Data
| Property | Value |
| State at Standard Temp | Light-yellow liquid/oil |
| Boiling Point | 145–149 °C at 0.05 mmHg (Vacuum Distillation) |
| Density | ~1.1 g/cm³ |
| Hazard Statements | H315, H319, H335 (Skin/Eye/Respiratory Irritant) |
| Storage Conditions | +4 °C (Short term); -20 °C (Long term), moisture-sensitive |
Mechanistic Applications in Organic Synthesis & Drug Development
The strategic value of diethyl N-benzylideneaminomethylphosphonate lies in its bifunctionality. The electron-withdrawing nature of the diethyl phosphonate group, coupled with the resonance stabilization provided by the benzylidene imine, renders the intervening methylene protons highly acidic.
Geminal Acylation-Alkylation and Quaternary Carbon Formation
When treated with a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at -78 °C, the reagent forms a stable
Total Synthesis of Complex Alkaloids
The ability to forge quaternary stereocenters has made this reagent indispensable in the total synthesis of biologically active alkaloids. It has been successfully employed in the synthesis of Amaryllidaceae alkaloids (e.g., lycoramine, crinine) and Sceletium alkaloids (e.g., mesembrine, O-methyljoubertiamine)[1]. By utilizing this phosphonate reagent, researchers can bypass multi-step, low-yield classical alkylation sequences, directly installing the necessary carbon framework via a highly convergent route.
Beta-Lactam Antibiotic Intermediates
The reagent is also a direct precursor to diethyl aminomethylphosphonate, a structural motif frequently incorporated into beta-lactam antibiotics to enhance their resistance against beta-lactamase enzymes or to act as transition-state analog inhibitors[2].
Caption: Mechanistic applications of Diethyl N-benzylideneaminomethylphosphonate in drug development.
Comprehensive Synthesis Protocol
The following step-by-step methodology is adapted from the validated [3]. This protocol is designed as a self-validating system, utilizing thermodynamic driving forces (e.g., gas evolution, water removal) to ensure high-fidelity conversions at each step.
Step 1: Michaelis-Arbuzov Reaction (Synthesis of Diethyl phthalimidomethylphosphonate)
-
Reaction Setup : Charge a flask equipped with a reflux condenser with dry N-bromomethylphthalimide and freshly distilled triethyl phosphite.
-
Thermal Activation : Gradually heat the mixture to 85–100 °C.
-
Causality : The heat initiates the nucleophilic attack of the phosphorus lone pair on the electrophilic methylene carbon of the phthalimide derivative. This displaces the bromide ion, which subsequently attacks an ethyl group on the intermediate phosphonium species, releasing ethyl bromide gas.
-
-
Validation : The vigorous evolution of ethyl bromide serves as a visual and physical indicator of reaction progression. Distill off volatile materials at 115 °C to drive the reaction to completion via Le Chatelier's principle.
-
Isolation : Cool the resulting oil until it solidifies, then triturate with cold petroleum ether to yield pure diethyl phthalimidomethylphosphonate (white crystals, mp 60–63 °C).
Step 2: Hydrazinolysis (Deprotection)
-
Reaction Setup : Dissolve the diethyl phthalimidomethylphosphonate in absolute ethanol.
-
Reagent Addition : Add 95% hydrazine dropwise and stir overnight at room temperature.
-
Causality : Hydrazine acts as a potent bis-nucleophile, attacking the imide carbonyls to form the highly stable, insoluble byproduct phthalhydrazide. This thermodynamically irreversible step liberates the primary amine, yielding diethyl aminomethylphosphonate.
-
-
Validation : The precipitation of a white solid (phthalhydrazide) confirms the deprotection. Filter the mixture to isolate the filtrate containing the free amine.
-
Critical Insight: Do not attempt to distill the free amine, as it is highly prone to thermal decomposition at elevated temperatures. It must be used immediately in the next step.
-
Step 3: Imine Condensation (Final Product Formation)
-
Reaction Setup : To the crude filtrate from Step 2, add freshly distilled benzaldehyde.
-
Dehydration : Stir for 4 hours at room temperature, then fit the flask with a Dean-Stark trap and reflux condenser. Heat to reflux overnight.
-
Causality : The primary amine condenses with benzaldehyde to form a hemiaminal intermediate, which dehydrates to form the imine. The Dean-Stark trap continuously removes the azeotroped water byproduct. Removing water prevents the reverse hydrolysis reaction, quantitatively driving the equilibrium toward the imine product.
-
-
Purification : Remove excess solvent under reduced pressure. Purify the crude product via high-vacuum distillation (bp 145–149 °C at 0.05 mmHg) to isolate pure diethyl N-benzylideneaminomethylphosphonate as a light-yellow oil.
Caption: Three-step synthetic workflow for Diethyl N-benzylideneaminomethylphosphonate.
References
-
Organic Syntheses . "Geminal Acylation-Alkylation at a Carbonyl Center Using Diethyl N-Benzylideneaminomethylphosphonate: 2-Methyl-2-Phenyl-4-Pentenal". Organic Syntheses, Coll. Vol. 8, p.451 (1993); Vol. 65, p.119 (1987).[Link]
-
The Journal of Organic Chemistry . "New methods for alkaloid synthesis. Facile total syntheses of (.+-.)-O-methyljoubertiamine and (.+-.)-mesembrine". ACS Publications.[Link]
-
MDPI Molecules . "Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles". Molecules 2019, 24(18), 3412.[Link]
Sources
"DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE" mechanism of action
Mechanistic Principles and Synthetic Utility in Pharmacophore Assembly[1]
Executive Summary
Diethyl N-benzylideneaminomethylphosphonate (CAS: 50917-73-2) is a specialized organophosphorus reagent used extensively in the synthesis of complex pharmaceutical scaffolds.[1][2][][4][5] While not a therapeutic drug itself, its "Mechanism of Action" lies in its role as a masked aminomethyl carbanion equivalent and a Horner-Wadsworth-Emmons (HWE) reagent .
It serves as a critical linchpin in drug development for:
-
Geminal Acylation-Alkylation: Converting carbonyls into chain-extended
-unsaturated aldehydes. - -Lactam Synthesis: Constructing antibiotic cores via ketene-imine cycloadditions.
-
Aminophosphonate Introduction: Acting as a precursor to
-aminophosphonic acids (bioisosteres of amino acids) used in protease inhibitors and neuromodulators.
Part 1: Mechanism of Action (Chemical Dynamics)
The utility of Diethyl N-benzylideneaminomethylphosphonate stems from the acidity of its methylene protons (
1. The Core Mechanistic Pathway: HWE Olefination
The primary mechanism is a modification of the Horner-Wadsworth-Emmons reaction. Unlike standard HWE reagents that yield simple alkenes, this reagent yields 2-azadienes , which are versatile synthetic intermediates.
Step-by-Step Mechanistic Breakdown:
-
Deprotonation (Activation):
-
The reagent is treated with a strong base (e.g., LDA, NaH, or KOtBu) in an anhydrous solvent (THF).
-
Causality: The base abstracts a proton from the methylene group (
), generating a resonance-stabilized carbanion. The phosphonate group stabilizes this charge via -orbital overlap (or hyperconjugation), while the benzylidene group provides additional delocalization.
-
-
Nucleophilic Addition:
-
The generated carbanion attacks the electrophilic carbonyl carbon of a substrate (aldehyde or ketone).
-
Intermediate: This forms an oxyanion intermediate, which rapidly cyclizes to form a four-membered oxaphosphetane ring (a hallmark of HWE/Wittig mechanisms).
-
-
Elimination (The Driving Force):
-
The oxaphosphetane is unstable. The strong P=O bond formation drives the collapse of the ring.
-
Outcome: Elimination of the diethyl phosphate moiety yields a 1-aza-1,3-butadiene (2-azadiene).
-
-
Hydrolysis (Unmasking):
-
The 2-azadiene is rarely the final product in drug synthesis. Acidic hydrolysis cleaves the imine bond.
-
Final Product: An
-unsaturated aldehyde (chain homologation).
-
2. Mechanistic Visualization
The following diagram illustrates the molecular transformation pathway, highlighting the critical transition states.
Caption: Figure 1. The reaction coordinate of Diethyl N-benzylideneaminomethylphosphonate, from deprotonation to the generation of homologated carbonyls via the HWE mechanism.
Part 2: Applications in Drug Discovery
1. Synthesis of
-Aminophosphonates (Bioisosteres)
Aminophosphonates are phosphorus analogues of amino acids (P-C bond replaces C-C).[6] They act as transition-state analogues for proteolytic enzymes.
-
Mechanism: The benzylidene group acts as a protecting group.[7] Alkylation of the methylene carbon followed by hydrolysis yields
-aminophosphonic acids. -
Target: Inhibitors of Leucine Aminopeptidase and HIV Protease.
2. Construction of
-Lactams
The reagent is used in [2+2] cycloadditions (Staudinger synthesis) to form
-
Logic: The formed carbanion or the resulting imine reacts with ketenes to close the four-membered lactam ring.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Homologation of Acetophenone to 2-Phenyl-2-butenal via 2-Azadiene intermediate. Source Validation: Based on Organic Syntheses protocols (Ref 1).
Reagents & Setup
| Reagent | Equiv. | Role |
| Diethyl N-benzylideneaminomethylphosphonate | 1.2 | HWE Reagent |
| THF (Anhydrous) | Solvent | Medium |
| LDA (Lithium Diisopropylamide) | 1.25 | Base |
| Acetophenone | 1.0 | Electrophile |
| Oxalic Acid (Aq) | Excess | Hydrolysis Agent |
Step-by-Step Workflow
-
Activation (Carbanion Formation):
-
Cool a solution of Diethyl N-benzylideneaminomethylphosphonate (1.2 equiv) in anhydrous THF to -78°C .
-
Critical Control: Add LDA dropwise over 20 minutes. Maintain temperature <-70°C to prevent decomposition of the carbanion.
-
Observation: Solution typically turns deep yellow/orange, indicating successful metallation.
-
-
Coupling (HWE Reaction):
-
Add Acetophenone (1.0 equiv) slowly.
-
Allow the mixture to warm to 0°C over 2 hours.
-
Mechanistic Check: The color may shift as the oxaphosphetane forms and collapses.
-
-
Hydrolysis (Unmasking):
-
Add the reaction mixture to a biphasic system of diethyl ether and aqueous oxalic acid.
-
Stir vigorously for 12 hours (two-phase hydrolysis).
-
Why Oxalic Acid? It is strong enough to hydrolyze the enamine/imine but mild enough to prevent polymerization of the sensitive unsaturated aldehyde product.
-
-
Purification:
-
Separate organic layer, dry over MgSO₄, and concentrate.
-
Distill under reduced pressure.
-
Data Validation Table:
| Parameter | Expected Value | Note |
|---|---|---|
| Yield | 75-85% | High efficiency HWE |
| Appearance | Light yellow oil | Oxidation leads to darkening |
| NMR Signal |
References
-
Organic Syntheses Procedure
-
Mechanistic Overview of Aminophosphon
-
Title: Synthesis and Biological Activity of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Aminophosphonic Acid Derivatives. - Source: Molecules (MDPI), 2019.
-
URL:[Link]
-
-
HWE Reaction Variants
- Title: The Horner-Wadsworth-Emmons Reaction in N
- Source: Chemical Reviews.
-
URL:[Link]
Sources
- 1. Diethyl [N-(benzylidene)aminomethyl]phosphonate | 50917-73-2 [sigmaaldrich.com]
- 2. Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE, CasNo.50917-73-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. scispace.com [scispace.com]
Technical Guide: Biological Profiling & Therapeutic Potential of Benzylphosphonate Derivatives
Core Directive: The Phosphate Mimicry Paradigm
Benzylphosphonate derivatives represent a critical class of bioisosteres in medicinal chemistry. Unlike phosphate esters (
For drug discovery professionals, the benzylphosphonate scaffold offers a dual advantage:
-
Metabolic Stability: The
bond is resistant to phosphatases, esterases, and harsh physiological conditions. -
Geometric Fidelity: The phosphonate group maintains the tetrahedral geometry and electrostatic profile required to bind into the active sites of enzymes that process phosphorylated substrates (e.g., PTP1B, NTPDases).
This guide dissects the biological activities of these derivatives, focusing on their role as Protein Tyrosine Phosphatase (PTP) inhibitors and emerging antimicrobial agents .
Mechanistic Foundations
PTP1B Inhibition: The -Difluoro Effect
Protein Tyrosine Phosphatase 1B (PTP1B) is a validated target for type 2 diabetes and obesity. It acts as a negative regulator of insulin signaling by dephosphorylating the insulin receptor.[1][2]
-
Mechanism: Benzylphosphonates act as non-hydrolyzable phosphotyrosine (pTyr) mimetics. They competitively bind to the PTP1B active site (specifically the P-loop containing Cys215 and Arg221).
-
The Fluorine Factor: Simple benzylphosphonates are often weak inhibitors because the
of the phosphonate group (~7.5) is higher than that of the phosphate group (~6.0). Introducing two fluorine atoms at the -position ( -difluorobenzylphosphonate) lowers the to ~5.5, nearly identical to the phosphate group. This ensures the molecule is fully ionized at physiological pH, maximizing electrostatic interactions with the positively charged arginine residues in the active site.
Antimicrobial Action: Oxidative Stress Induction
Diethyl benzylphosphonate derivatives have demonstrated significant activity against pathogenic E. coli strains.
-
Mechanism: Unlike standard antibiotics that target cell wall synthesis or protein translation, these derivatives appear to induce Reactive Oxygen Species (ROS) accumulation.
-
Cascade: High ROS levels lead to the oxidation of guanine bases in bacterial DNA (forming 8-oxo-G), triggering the base excision repair system (Fpg protein) and ultimately causing lethal DNA fragmentation and membrane instability.
Mechanistic Visualization
Figure 1: Dual mechanism of action for benzylphosphonate derivatives in metabolic regulation (left) and antimicrobial activity (right).
Key Biological Activities & Data Summary
PTP1B Inhibition Data
The following table summarizes the inhibitory potency (
| Compound Class | Structure / Modification | Target | Potency ( | Reference |
| Simple Benzylphosphonate | Unsubstituted phenyl ring | PTP1B | [1] | |
| PTP1B | [2] | |||
| Bis-DFMP Derivative | Naphthalene-bis[ | PTP1B | [2] | |
| Aryl- | PTP1B | [3] | ||
| Natural Product Analog | Phosphoeleganin derivative | PTP1B | [4] |
Antimicrobial Activity (MIC)
Structure-Activity Relationship (SAR) studies on diethyl benzylphosphonate derivatives against E. coli reveal that ring substitution is the primary driver of potency.
| Compound ID | Phenyl Ring Substituent (R) | Strain (E. coli) | MIC ( | Activity Level |
| Cmpd 1 | K12 | Moderate | ||
| Cmpd 2 | K12 | Good | ||
| Cmpd 3 | K12 | 62.5 | High | |
| Cmpd 4 | Dimeric / Bulky Group | K12 | Inactive |
SAR Insight: The introduction of a boronic acid moiety (Compound 3) significantly enhances activity, likely due to increased interaction with bacterial cell wall components or transport proteins. Bulky substituents (Compound 4) sterically hinder cell entry or target binding.
Experimental Protocols
Protocol: Synthesis of Diethyl Benzylphosphonate (Michaelis-Arbuzov)
This is the foundational method for generating the core scaffold.
Reagents:
-
Benzyl Bromide (1.0 equiv)[3]
-
Triethyl Phosphite (1.2 equiv)
-
Solvent: Neat (No solvent) or Toluene (optional)
Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).
-
Addition: Add Benzyl Bromide (e.g., 10 mmol) to the flask. Slowly add Triethyl Phosphite (12 mmol) at room temperature.
-
Reaction: Heat the mixture to 120–140°C for 4–6 hours.
-
Note: The reaction generates Ethyl Bromide (EtBr) as a volatile byproduct. The high temperature ensures the removal of EtBr, driving the equilibrium forward.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or
NMR (disappearance of phosphite peak at ~140 ppm, appearance of phosphonate peak at ~20-30 ppm). -
Purification: Remove excess triethyl phosphite under high vacuum. Purify the residue via vacuum distillation or silica gel column chromatography (Gradient: 0-50% EtOAc in Hexane).
Protocol: PTP1B Inhibition Assay (Colorimetric)
This assay measures the ability of the derivative to inhibit the hydrolysis of p-nitrophenyl phosphate (pNPP) by recombinant PTP1B.
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.
-
Substrate: p-Nitrophenyl phosphate (pNPP) (2 mM stock).
-
Enzyme: Recombinant Human PTP1B (0.5 µg/mL final conc).
-
Inhibitor: Benzylphosphonate derivative (dissolved in DMSO).
Workflow:
-
Preparation: In a 96-well plate, add 80 µL of Assay Buffer.
-
Inhibitor Addition: Add 10 µL of the test compound (various concentrations). Include a DMSO control (0% inhibition) and a Sodium Orthovanadate control (100% inhibition).
-
Enzyme Addition: Add 5 µL of PTP1B enzyme solution. Incubate at 37°C for 10 minutes to allow inhibitor binding.
-
Substrate Initiation: Add 5 µL of pNPP substrate to initiate the reaction.
-
Measurement: Monitor the absorbance at 405 nm (formation of p-nitrophenol) continuously for 20 minutes on a microplate reader.
-
Calculation: Determine the initial velocity (
) from the linear portion of the curve. Calculate % Inhibition: Plot % Inhibition vs. log[Concentration] to determine .
Experimental Workflow Visualization
Figure 2: Integrated workflow from chemical synthesis to biological validation.
References
-
BenchChem Technical Support. (2025).[4] Unraveling the Structure-Activity Relationship of Diethyl Benzylphosphonate Analogs as Antimicrobial Agents. BenchChem. 5[6]
-
Burke, T. R., et al. (2004). Potent non-peptidyl inhibitors of protein tyrosine phosphatase 1B. PubMed (NIH). 7
-
Xu, Y., et al. (2004). Alpha,alpha-difluoro-beta-ketophosphonates as potent inhibitors of protein tyrosine phosphatase 1B. PubMed (NIH). 8
-
Piazza, C., et al. (2020). Identifying Human PTP1B Enzyme Inhibitors from Marine Natural Products. PubMed Central (PMC). 9[6]
-
Brodzka, A., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PubMed Central (PMC). 10
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Potent non-peptidyl inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha,alpha-difluoro-beta-ketophosphonates as potent inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying Human PTP1B Enzyme Inhibitors from Marine Natural Products: Perspectives for Developing of Novel Insulin-Mimetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl N-Benzylideneaminomethylphosphonate: A Comprehensive Guide to Its Synthesis and Application in Geminal Acylation-Alkylation
Target Audience: Synthetic Organic Chemists, Principal Investigators, and Drug Discovery Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of modern synthetic organic chemistry, the precise construction of sterically hindered quaternary carbon centers remains a formidable challenge. Diethyl N-benzylideneaminomethylphosphonate (CAS: 50917-73-2) has emerged as a highly specialized Horner-Wadsworth-Emmons (HWE) reagent designed specifically to overcome this hurdle 1.
Unlike traditional HWE reagents that yield simple
Mechanistic Insights: The 2-Azadiene Pathway
To leverage Diethyl N-benzylideneaminomethylphosphonate effectively, one must understand the causality behind its structural design. The molecule is engineered with two distinct reactive domains that operate in a highly orchestrated sequence:
-
The Phosphonate Ester (Olefination Driver): The diethyl phosphonate moiety provides the thermodynamic driving force for the initial Wittig-Horner reaction. Upon deprotonation by a base (e.g., NaH), the resulting phosphonate carbanion attacks a target carbonyl, forming an oxaphosphetane intermediate that collapses to yield a C=C double bond.
-
The Benzylidene Protecting Group (Azadiene Generator): The Schiff base (benzylidene) serves a dual purpose. It protects the primary amine from unwanted side reactions during olefination, and critically, it extends the
-conjugation of the newly formed alkene. This results in a 2-azadiene system 3.
The Causality of Metalloenamine Formation
The true synthetic power of the 2-azadiene lies in its latent nucleophilicity. The allylic protons of the 2-azadiene are highly acidic. Treatment with a strong organolithium base (like
Mechanistic pathway of geminal acylation-alkylation via 2-azadiene intermediates.
Quantitative Data: Reaction Metrics
The following table summarizes the typical yields and conditions for both the synthesis of the reagent and its downstream application in geminal alkylation, providing a baseline for expected experimental outcomes.
Table 1: Quantitative Reaction Metrics
| Process Step | Reaction Type | Key Reagents & Conditions | Typical Yield (%) | Product |
| Reagent Synthesis | Bromination | N-hydroxymethylphthalimide, HBr, H₂SO₄, 60–70°C | 85–95 | N-bromomethylphthalimide |
| Reagent Synthesis | Michaelis-Arbuzov | Triethyl phosphite, 85–100°C, neat | 80–90 | Diethyl phthalimidomethylphosphonate |
| Reagent Synthesis | Condensation | Benzaldehyde, MgSO₄, reflux, 4 hr | 84–90 | Diethyl N-benzylideneaminomethylphosphonate |
| Application | Geminal Alkylation | 1. NaH; 2. | 75–83 | 2-Methyl-2-phenyl-4-pentenal |
Self-Validating Protocol: Synthesis of the Reagent
The synthesis of Diethyl N-benzylideneaminomethylphosphonate is achieved via a robust four-step sequence. The critical carbon-phosphorus bond is forged using the Michaelis-Arbuzov reaction 4.
Step-by-step synthetic workflow for Diethyl N-benzylideneaminomethylphosphonate.
Step-by-Step Methodology [2.1]
Phase 1: Michaelis-Arbuzov Reaction
-
Charge a 500-mL round-bottomed flask with 51.2 g (0.21 mol) of dry N-bromomethylphthalimide and 43.1 g (0.26 mol) of freshly distilled triethyl phosphite.
-
Gradually increase the oil bath temperature to 85–100°C over 15 minutes.
-
Self-Validating Checkpoint: As the solid dissolves, a vigorous, exothermic reaction will ensue, accompanied by the evolution of ethyl bromide gas. This thermal spike confirms the successful dealkylation of the phosphonium intermediate, validating the C-P bond formation [[5]]().
-
Cool the mixture to room temperature to crystallize Diethyl phthalimidomethylphosphonate.
Phase 2: Deprotection and Schiff Base Formation
-
Dissolve 50.0 g (0.17 mol) of the intermediate in 750 mL of absolute ethanol.
-
Add 6.4 g (0.19 mol) of 95% hydrazine in 50 mL of ethanol. Stir overnight at room temperature.
-
Filter the precipitated phthalhydrazide byproduct. The filtrate contains the free primary amine.
-
To the filtrate, add 18.0 g (0.17 mol) of freshly distilled benzaldehyde and 20 g of anhydrous magnesium sulfate.
-
Reflux the mixture overnight using a Dean-Stark trap.
-
Self-Validating Checkpoint: The continuous collection of water in the trap validates the condensation reaction.
-
Purify via vacuum distillation (bp 145–149°C at 0.05 mm Hg) to isolate the target reagent as a light-yellow oil 1.
Application Protocol: Constructing a Quaternary Center
This protocol details the conversion of acetophenone into 2-methyl-2-phenyl-4-pentenal, demonstrating the geminal acylation-alkylation workflow 3.
Step-by-Step Methodology
Step 1: 2-Azadiene Generation (Wittig-Horner)
-
Suspend 12.0 mmol of sodium hydride (NaH, 60% dispersion in mineral oil, washed with hexane) in 50 mL of anhydrous THF under an inert atmosphere.
-
Add a solution of 12.0 mmol of Diethyl N-benzylideneaminomethylphosphonate in 5 mL THF dropwise.
-
Self-Validating Checkpoint: The evolution of hydrogen gas confirms the deprotonation of the phosphonate.
-
Add 10.0 mmol of acetophenone. Stir at room temperature for 1 hour, then reflux for 2 hours to drive the olefination to completion.
Step 2: Metalloenamine Formation and Alkylation
-
Cool the reaction vessel containing the 2-azadiene to -78°C using a dry ice/isopropanol bath.
-
Add 12.0 mmol of
-butyllithium (in hexane) dropwise via syringe. -
Self-Validating Checkpoint: The solution will immediately turn a deep, intense color. This chromic shift is the definitive visual validation that the highly conjugated, nucleophilic metalloenamine has been generated 3.
-
Stir for 1 hour at -78°C, then add 15.0 mmol of freshly distilled allyl bromide. Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.
Step 3: Hydrolysis
-
Quench the reaction by pouring the mixture into 50 mL of 3N aqueous hydrochloric acid.
-
Stir vigorously for 18 hours at room temperature.
-
Self-Validating Checkpoint: The disappearance of the deep color and the separation of organic/aqueous layers indicate the successful cleavage of the imine to the final aldehyde.
-
Extract with diethyl ether, dry over magnesium sulfate, and purify via vacuum distillation to yield pure 2-methyl-2-phenyl-4-pentenal.
References
- Davidsen, S. K.; Phillips, G. W.; Martin, S. F.
- Sigma-Aldrich. "Diethyl [N-(benzylidene)aminomethyl]phosphonate | 50917-73-2".
- MDPI. "Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles". Molecules, 2019.
- Davidsen, S. K.; Phillips, G. W.; Martin, S. F. "GEMINAL ACYLATION-ALKYLATION AT A CARBONYL CENTER USING DIETHYL N-BENZYLIDENEAMINOMETHYLPHOSPHONATE: 2-METHYL-2-PHENYL-4-PENTENAL". Organic Syntheses, 1987, 65, 119.
- Wikipedia. "Reakcja Michaelisa-Arbuzowa". Wikipedia, wolna encyklopedia.
Sources
Aminomethylphosphonates: A Technical Guide to Bioisosteric Design and Therapeutic Utility
Topic: Literature Review of Aminomethylphosphonates in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Aminomethylphosphonates (
This guide provides a rigorous technical analysis of aminomethylphosphonates, detailing their synthetic pathways, mechanistic grounding in enzyme inhibition, and strategies to overcome their inherent bioavailability challenges.
Structural & Physicochemical Properties
The Bioisosteric Rationale
The core utility of aminomethylphosphonates lies in their ability to mimic the transition state of peptide bond hydrolysis.
-
Geometry: The phosphorus atom possesses a tetrahedral geometry (
) that closely resembles the high-energy tetrahedral intermediate formed during the hydrolysis of an amide bond by proteolytic enzymes. In contrast, the carboxylic carbon of a standard amino acid is planar ( ). -
Acidity & Ionization: Phosphonic acids are dibasic. The first
(~1.5–2.5) is more acidic than a carboxylic acid (~2.2), while the second (~7.0–8.0) ensures that the molecule exists as a dianion or zwitterion at physiological pH. This ionization profile is critical for binding to positively charged active site residues (e.g., Arginine) or metal cofactors (e.g., ).
Visualization: Bioisosteric Comparison
The following diagram illustrates the structural divergence between the natural substrate (Amino Acid) and the inhibitor (Aminophosphonate).
Figure 1: Structural comparison showing the tetrahedral phosphonate mimicking the transient hydrolytic intermediate.
Synthetic Methodologies
The synthesis of
The Kabachnik-Fields Reaction
The most ubiquitous method is the Kabachnik-Fields reaction, a three-component coupling of an amine, a carbonyl compound (aldehyde/ketone), and a hydrophosphoryl compound (phosphite).[6][8][9][10][11]
Mechanism:
-
Imine Formation: Condensation of the amine and aldehyde releases water.
-
Hydrophosphonylation: The phosphite adds across the imine double bond. This step can be acid-catalyzed (Lewis or Brønsted).
Figure 2: The three-component Kabachnik-Fields reaction pathway.[11][12]
Stereoselective Synthesis
For medicinal applications, racemic mixtures are rarely acceptable.
-
Chiral Auxiliaries: Using chiral amines (e.g.,
-methylbenzylamine) induces diastereoselectivity during the addition step.[13] -
Catalytic Asymmetric Synthesis: Recent advances utilize chiral Lewis acids or organocatalysts (e.g., quinine derivatives) to catalyze the hydrophosphonylation of achiral imines (Pudovik reaction) with high enantiomeric excess (ee).
Medicinal Chemistry Applications
Metalloprotease Inhibition
Aminophosphonates are potent inhibitors of zinc-dependent metalloproteases (MMPs).
-
Mechanism: The phosphonate oxygen atoms chelate the active site Zinc (
) ion, displacing the water molecule required for catalysis. -
Therapeutic Targets:
-
MMP-2/MMP-9: Cancer metastasis (degradation of extracellular matrix).
-
Leucine Aminopeptidase: Regulation of peptide hormones.
-
Antiviral & Antimicrobial Agents
While acyclic nucleoside phosphonates (like Tenofovir) are well-known, simple
-
Antibacterial: Alafosfalin is a phosphonate analogue of alanine. It is actively transported into bacterial cells via peptide permeases, where it inhibits alanine racemase, disrupting cell wall synthesis.
Neurological Targets
-
NMDA Receptors: Phosphonate analogues of glutamate (e.g., 2-amino-5-phosphonopentanoic acid, AP5) act as competitive antagonists at the glutamate binding site, useful in studying excitotoxicity and potential stroke therapies.
Experimental Protocol: General Synthesis
Objective: Synthesis of Diethyl (amino(phenyl)methyl)phosphonate via Kabachnik-Fields Reaction. Scale: 10 mmol.
Reagents:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Diethyl phosphite (1.38 g, 10 mmol)
-
Catalyst: Indium(III) chloride (
, 5 mol%) or simply reflux in ethanol for uncatalyzed variants. -
Solvent: Ethanol (anhydrous) or solvent-free.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Benzaldehyde (1.0 eq) and Aniline (1.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 15 minutes. (If solvent-free, the reaction may be exothermic).
-
Addition: Add Diethyl phosphite (1.0 eq) dropwise to the mixture.
-
Catalysis: Add the catalyst (
, 0.05 eq) if operating at lower temperatures. Alternatively, for a "green" approach, heat the mixture to 80°C without catalyst. -
Reaction: Reflux (or heat at 80°C) for 4–6 hours. Monitor progress via TLC (SiO2, Ethyl Acetate/Hexane 1:1).
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (30 mL).
-
Wash with saturated
(2 x 15 mL) and Brine (15 mL). -
Dry the organic layer over anhydrous
.
-
-
Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
-
Validation: Confirm structure via
NMR (look for doublet of P-C-H) and NMR (typically 20–25 ppm).
Future Outlook: Prodrug Strategies
A major limitation of phosphonates is their poor oral bioavailability due to the negative charge of the phosphonate group at physiological pH, which prevents passive diffusion across cell membranes.[14]
Solution: Prodrug Masking
-
POM/POC Esters: Pivaloyloxymethyl (POM) or Isopropyloxycarbonyloxymethyl (POC) groups mask the acidic oxygens.[15] These are hydrolyzed intracellularly by esterases to release the active drug.
-
ProTides: Masking the phosphonate with an amino acid ester and an aryl group (Aryloxy phosphoramidate) improves uptake and allows liver-targeted delivery (e.g., Sofosbuvir mechanism).
References
-
Kafarski, P., & Lejczak, B. (2001). Aminophosphonic Acids of Potential Medical Importance. Current Medicinal Chemistry - Anti-Cancer Agents. Link
-
Keglevich, G., & Balint, E. (2012).[5] The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules. Link
-
Ordonez, M., et al. (2009). An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. Tetrahedron. Link
-
Heidel, K. M., & Dowd, C. S. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry. Link
-
Much, A., et al. (2011).[16] Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 6. Kabachnik-Fields Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry[v1] | Preprints.org [preprints.org]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Last Decade of Optically Active α-Aminophosphonates [mdpi.com]
- 13. An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 15. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Remarkable potential of the α-aminophosphonate/phosphinate structural motif in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Stability Dynamics and Storage Protocols for Diethyl N-benzylideneaminomethylphosphonate
Executive Summary
Diethyl N-benzylideneaminomethylphosphonate (CAS 50917-73-2) is a highly versatile synthetic reagent, primarily utilized in the homologation of aldehydes and ketones, the synthesis of
Structural Vulnerabilities and Degradation Mechanisms
To understand the storage requirements of Diethyl N-benzylideneaminomethylphosphonate, one must analyze its molecular architecture. The compound features an imine bond (-N=CH-) connecting a benzylidene group to an aminomethylphosphonate backbone.
-
Imine Hydrolysis (Primary Degradation Pathway): The electrophilic carbon of the imine double bond is highly susceptible to nucleophilic attack by water ()[3]. In the presence of ambient moisture, especially under trace acidic conditions, the Schiff base undergoes rapid hydrolytic cleavage. This irreversible degradation yields diethyl aminomethylphosphonate and benzaldehyde ()[1].
-
Phosphonate Ester Stability: Conversely, the diethyl phosphonate moiety is thermodynamically stable under neutral conditions. Cleavage of the P-O-C bonds typically requires prolonged exposure to strong acids or bases at elevated temperatures, making it a secondary concern compared to imine hydrolysis ()[3].
Causality Insight: The degradation is not merely a loss of active reagent; the generation of benzaldehyde introduces a reactive aldehyde into the matrix. This can cause unwanted cross-reactivity in sensitive downstream syntheses, such as
Fig 1. Hydrolytic degradation pathway of the imine bond upon moisture exposure.
Empirical Stability Data & Storage Directives
While commercial suppliers often list the shipping and baseline storage temperature as "Ambient" ()[4], maintaining the reagent's purity over a multi-year drug development lifecycle requires more stringent environmental controls. The presence of atmospheric moisture is the primary catalyst for degradation.
Table 1: Storage Condition Matrix and Kinetic Impact
| Storage Parameter | Optimal Condition | Sub-Optimal Condition | Mechanistic Consequence of Sub-Optimal Storage |
| Temperature | 2°C to 8°C (Refrigerated) | > 25°C (Ambient/Warm) | Accelerates the kinetic rate of trace hydrolysis and potential thermal oxidation. |
| Atmosphere | Argon or Nitrogen (Inert) | Ambient Air | Introduces atmospheric |
| Container | Amber glass, PTFE-lined cap | Clear glass, standard cap | UV exposure can induce photo-oxidation; poor seals allow moisture ingress. |
| Physical State | Neat liquid (Light-yellow oil) | Dissolved in non-anhydrous solvent | Solvents with trace water act as a homogeneous catalyst for rapid degradation. |
Crucial Handling Note: Before opening a refrigerated container, it must be allowed to equilibrate to room temperature in a desiccator. Failing to do so causes atmospheric moisture to condense directly into the cold liquid, immediately initiating hydrolysis.
Experimental Protocol: Self-Validating Stability-Indicating Assay
To establish trust in the reagent before deploying it in high-value syntheses, a self-validating Quality Control (QC) workflow is mandatory. This protocol utilizes orthogonal analytical techniques to independently verify the integrity of both the imine and the phosphonate groups, ensuring no false positives occur.
Fig 2. Orthogonal stability-indicating assay workflow for batch validation.
Step-by-Step Methodology:
Rationale: Relying solely on
-
Anhydrous Sampling:
-
Transfer the stock container into a nitrogen-purged glovebox to prevent moisture introduction during sampling.
-
Extract a 50 mg aliquot using an oven-dried, gas-tight syringe.
-
-
Sample Preparation:
-
For NMR: Dissolve 25 mg of the aliquot in 0.6 mL of anhydrous
(pre-dried and stored over activated 4Å molecular sieves). -
For HPLC: Dissolve 25 mg in 10 mL of anhydrous Acetonitrile (HPLC grade).
-
-
-NMR Acquisition (Phosphonate Verification):
-
Acquire the proton-decoupled
-NMR spectrum at 298 K. -
Validation Criteria: Pure Diethyl N-benzylideneaminomethylphosphonate exhibits a distinct singlet. The appearance of secondary peaks indicates cleavage of the P-C bond or hydrolysis of the ethyl esters ()[3].
-
-
RP-HPLC-UV Analysis (Imine Verification):
-
Inject 10
onto a C18 column (e.g., 250 x 4.6 mm, 5 ). -
Run a gradient mobile phase of Water/Acetonitrile (both containing 0.1% TFA) from 10% to 90% ACN over 20 minutes.
-
Monitor UV absorbance at 254 nm.
-
Validation Criteria: Quantify the peak corresponding to benzaldehyde. A benzaldehyde peak area exceeding 1.0% relative to the main product peak indicates unacceptable imine hydrolysis. If this threshold is breached, the batch must be repurified via vacuum distillation (bp 145–149°C at 0.05 mm Hg) prior to use ()[1].
-
Conclusion
Diethyl N-benzylideneaminomethylphosphonate is a potent reagent whose efficacy is strictly governed by its storage history. By treating atmospheric moisture as a reactive contaminant and implementing inert, low-temperature storage protocols, researchers can prevent the premature hydrolytic cleavage of the imine bond. Coupling these storage practices with a rigorous, orthogonal QC protocol ensures reproducible yields and high scientific integrity in downstream synthetic applications.
References
-
Organic Syntheses. "Diethyl N-benzylideneaminomethylphosphonate." Org. Synth. 1987, 65, 119. Available at:[Link]
-
MDPI. "Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles." Molecules 2019, 24(18), 3410. Available at:[Link]
-
ResearchGate. "Geminal Acylation-Alkylation at a Carbonyl Center Using Diethyl N-Benzylideneaminomethylphosphonate: 2-Methyl-2-Phenyl-4-Pentenal." Organic Syntheses, Coll. Vol. 8, p.451 (1993). Available at:[Link]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of Diethyl N-Benzylideneaminomethylphosphonate
Executive Summary
This protocol details the synthesis of Diethyl N-benzylideneaminomethylphosphonate (CAS: 50917-73-2), a versatile reagent employed in the geminal acylation-alkylation of carbonyl compounds and as a precursor for
Scientific Principles & Mechanism
Reaction Mechanism
The synthesis proceeds via a reversible nucleophilic addition-elimination pathway (Schiff base formation). The primary amine of diethyl aminomethylphosphonate attacks the electrophilic carbonyl carbon of benzaldehyde. This forms an unstable carbinolamine intermediate, which subsequently undergoes dehydration to yield the target imine (N-benzylidene).
-
Thermodynamics: The equilibrium constant (
) for imine formation is typically near unity. To drive the reaction to completion (Le Chatelier's principle), water must be continuously removed from the system. -
Kinetics: While the reaction can proceed at ambient temperature, mild heating or the use of a Lewis acid catalyst can accelerate the rate. However, for this specific substrate, uncatalyzed dehydration using molecular sieves or a Dean-Stark apparatus is preferred to prevent phosphonate hydrolysis.
Strategic Considerations
-
Moisture Control: The P-C-N linkage is stable, but the imine (C=N) bond is susceptible to hydrolysis. Anhydrous conditions are critical during synthesis and storage.
-
Reagent Stoichiometry: A slight excess of benzaldehyde (1.05 equiv) ensures complete consumption of the more valuable aminophosphonate precursor.
Safety & Hazard Analysis (GLP Standards)
WARNING: This protocol involves handling organophosphorus compounds and aromatic aldehydes. All operations must be performed in a certified chemical fume hood.
| Reagent | Hazard Class | Critical Safety Measure |
| Diethyl aminomethylphosphonate | Irritant (Skin/Eye), Hygroscopic | Handle under inert atmosphere ( |
| Benzaldehyde | Combustible, Skin Irritant | Use compatible gloves (Nitrile/Neoprene). Avoid inhalation of vapors. |
| Dichloromethane (DCM) | Carcinogen (Suspected), Volatile | Use in high-flow fume hood. Double glove recommended. |
| Magnesium Sulfate ( | Nuisance Dust | Use dust mask if weighing large quantities. |
Materials & Equipment
Reagents
-
Diethyl aminomethylphosphonate (>97% purity)[2]
-
Benzaldehyde (Freshly distilled to remove benzoic acid oxidation products)
-
Dichloromethane (DCM) (Anhydrous, HPLC grade)
-
Magnesium Sulfate (
) (Anhydrous) or 4Å Molecular Sieves -
Sodium Sulfate (
) (Anhydrous)
Equipment
-
Round-bottom flask (RBF), 250 mL, 2-neck (flame-dried)
-
Magnetic stir bar (PTFE coated)
-
Nitrogen/Argon gas line with bubbler
-
Rotary Evaporator with vacuum pump (<10 mbar)
-
High-vacuum manifold (Schlenk line) for final drying
Step-by-Step Synthesis Protocol
Phase 1: Preparation and Dehydration
Objective: Establish anhydrous reaction conditions to favor imine formation.
-
Setup: Equip a flame-dried 250 mL 2-neck RBF with a magnetic stir bar and a rubber septum. Connect the side neck to an inert gas (Nitrogen/Argon) inlet. Flush the system for 10 minutes.
-
Solvent Charge: Syringe 50 mL of anhydrous DCM into the flask.
-
Precursor Addition: Add Diethyl aminomethylphosphonate (16.7 g, 100 mmol) to the DCM. Stir at 300 RPM until fully dissolved.
-
Desiccant Addition: Add anhydrous
(approx. 5 g) directly to the reaction mixture. Note: This serves as an in-situ dehydrating agent to trap water immediately upon formation.
Phase 2: Condensation Reaction
Objective: Controlled formation of the Schiff base.
-
Electrophile Addition: Add Benzaldehyde (10.6 g, 100 mmol) dropwise via syringe over 5 minutes.
-
Observation: The solution may warm slightly (mild exotherm).
-
-
Reaction: Stir the suspension vigorously at Room Temperature (
) for 4 to 6 hours.-
In-Process Control (IPC): Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM). Stain with Iodine or Ninhydrin. The starting amine spot (low
) should disappear.
-
Phase 3: Work-up and Isolation
Objective: Remove drying agents and solvent without hydrolyzing the product.
-
Filtration: Filter the reaction mixture through a sintered glass funnel (porosity 3) or a pad of Celite to remove the hydrated
. Wash the filter cake with 2 x 10 mL anhydrous DCM. -
Concentration: Transfer the clear filtrate to a round-bottom flask. Remove the solvent using a rotary evaporator (Bath temp:
, Pressure: 400 mbar 50 mbar). -
Drying: The resulting residue is a pale yellow oil. Dry under high vacuum (<1 mmHg) for 2 hours to remove trace benzaldehyde and solvent.
Phase 4: Purification (Optional but Recommended)
Objective: Isolate high-purity product if starting materials remain.
-
Distillation: The product is thermally stable enough for vacuum distillation.
-
Conditions: Boiling Point approx.
at 0.05 mmHg.[3]
-
-
Yield: Expected yield is 90-95% (approx. 24-25 g).
Workflow Visualization
Figure 1: Process flow diagram for the synthesis of Diethyl N-benzylideneaminomethylphosphonate.
Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following analytical parameters must be met:
| Technique | Expected Signal | Interpretation |
| N=CH (Imine proton) - Diagnostic peak. | ||
| Aromatic protons (Benzylidene group). | ||
| O-CH2 -CH3 (Phosphonate ester). | ||
| P-CH2 -N (Doublet due to P-H coupling). | ||
| Single peak indicating pure phosphonate. | ||
| IR Spectroscopy | 1640 | C=N stretch (Strong). |
| 1250 | P=O stretch. |
References
-
Organic Syntheses. "Geminal Acylation-Alkylation at a Carbonyl Center using Diethyl N-Benzylideneaminomethylphosphonate." Org.[4][5][6][7][8][9] Synth. 1987, 65, 119.[6][7][8] Link
-
Genet, J. P., et al. "Synthesis of
-Aminophosphonic Acids via Pd(0) Alkylation of Diethyl Aminomethylphosphonate Schiff Bases."[10] Phosphorus, Sulfur, and Silicon and the Related Elements, 1990, 51(1-4). Link -
Sigma-Aldrich. "Diethyl [N-(benzylidene)aminomethyl]phosphonate Safety Data Sheet." Link
-
Fisher Scientific. "Safety Data Sheet: Phosphonic acid, (phenylmethyl)-, diethyl ester." Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Full text of "Reagents For Organic Synthesis Volume 11" [archive.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. isg-konf.com [isg-konf.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Analytical techniques for "DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE" characterization
Executive Summary & Strategic Context
Diethyl [N-(benzylidene)aminomethyl]phosphonate (CAS: 50917-73-2) is a critical organophosphorus intermediate, primarily utilized as a "glycine phosphonate cation equivalent" in the asymmetric synthesis of
Why this characterization is difficult:
-
Hydrolytic Instability: The imine (
) bond is susceptible to hydrolysis in the presence of atmospheric moisture, reverting to benzaldehyde and the starting amine. -
Thermal Sensitivity: While stable at room temperature, prolonged heating can promote phosphonate-phosphite tautomerism or decomposition, complicating Gas Chromatography (GC) analysis.[1][2]
-
Spectral Overlap: The ethoxy signals in
H NMR can obscure subtle impurities if not resolved with high-field instruments.[1][2]
This guide provides a robust, self-validating protocol for the structural confirmation and purity analysis of this compound, emphasizing anhydrous handling and multinuclear NMR as the gold standards.
Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 255.25 g/mol |
| Physical State | Pale yellow viscous liquid |
| Solubility | Soluble in |
| Key Functionality | P=O[1][2] (Phosphonyl), C=N (Imine), P-C-N (Linker) |
| Storage | Store under Argon/Nitrogen at 4°C. Desiccate. |
Structural Characterization (Spectroscopy)[4][5][6][7]
A. Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for validation.[1][2] The coupling between Phosphorus (
1.
P NMR (The Purity Check)
-
Method: Proton-decoupled
NMR.[2] -
Solvent:
(Dried over molecular sieves).[1][2] -
Expected Shift:
ppm (Singlet).[1][2] -
Diagnostic Insight:
2.
NMR (Structural Connectivity)
Key diagnostic signals confirm the formation of the Schiff base and the retention of the phosphonate group.
| Moiety | Shift ( | Multiplicity | Coupling ( | Interpretation |
| Imine (N=CH) | 8.25 - 8.45 | Singlet (or broad s) | Distinctive low-field shift confirms Schiff base formation.[2] | |
| Aromatic | 7.30 - 7.80 | Multiplet | - | Phenyl ring protons.[1][2] |
| Linker (P-CH₂-N) | 3.95 - 4.15 | Doublet | Critical Proof: The doublet arises from geminal P-H coupling.[1][2] If this is a singlet, the P-C bond is broken. | |
| Ethoxy (O-CH₂) | 4.05 - 4.20 | Multiplet | Overlaps often occur with the linker doublet; 2D HSQC helps resolve this.[2] | |
| Ethoxy (CH₃) | 1.25 - 1.35 | Triplet | Standard ethyl ester pattern.[2] |
B. Infrared Spectroscopy (FT-IR)
Use ATR (Attenuated Total Reflectance) on the neat liquid.[1][2] Speed is essential to prevent hydrolysis on the crystal.[1][2]
Experimental Protocol: Synthesis & Analysis Workflow
Step 1: Synthesis (Condensation)
To provide context for impurities.
-
Reagents: Mix Diethyl aminomethylphosphonate (1.0 eq) and Benzaldehyde (1.0 eq) in dry Toluene.
-
Condition: Reflux with a Dean-Stark trap to remove water. Note: Water removal is the driving force.
-
Workup: Evaporate solvent under high vacuum. Do not perform aqueous extraction (hydrolysis risk).[1][2]
Step 2: Analytical Sample Preparation (Critical)
-
Glassware: Oven-dried (
) NMR tubes and vials. -
Solvent:
stored over activated 4Å molecular sieves.[1][2] -
Timing: Analyze immediately after preparation.
Step 3: Purity Assessment Workflow
The following Graphviz diagram outlines the logical decision tree for characterizing this compound.
Caption: Logical workflow for structural validation, prioritizing non-destructive IR and definitive
Mechanistic Insight: The "Masked" Reactivity
Understanding the reactivity of this compound is essential for proper handling.[1][2] It is designed to be an electrophile at the imine carbon and a nucleophile at the
Caption: Reaction pathways. The Alkylation pathway is the primary pharmaceutical application; Hydrolysis is the primary stability risk.
Troubleshooting & Expert Tips
-
Problem:
NMR shows a small singlet at ~10.0 ppm and a broad singlet at ~1.5 ppm.-
Cause: Hydrolysis has occurred.[1][2][4][5][6] The 10.0 ppm signal is benzaldehyde; the 1.5 ppm signal is the free amine (
). -
Solution: Repurify by Kugelrohr distillation (if stable) or regenerate the Schiff base by adding fresh benzaldehyde and refluxing with a water scavenger (MgSO4 or molecular sieves).
-
-
Problem: The
doublet is overlapping with the ethoxy multiplet.-
Solution: Run a
-decoupled NMR . This collapses the doublet into a singlet, increasing peak height and separating it from the ethoxy multiplet. Alternatively, use a higher field magnet (600 MHz).
-
-
Problem: HPLC peak tailing.
-
Cause: Interaction of the basic imine nitrogen or the phosphonate oxygens with silanols on the column.
-
Solution: Use a high-pH stable C18 column (e.g., XBridge) with an ammonium bicarbonate buffer (pH 8-9), or add 0.1% Triethylamine to the mobile phase to mask silanols.
-
References
-
Kabachnik-Fields Reaction Mechanism: Cherkasov, R. A., & Galkin, V. I. (1998).[7] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews. Link
-
Schiff Base Phosphonates in Asymmetric Synthesis: Genet, J. P., Uziel, J., & Juge, S. (1990). Synthesis of α-aminophosphonic acids by Pd(0) alkylation of diethyl aminomethylphosphonate Schiff bases. Phosphorus, Sulfur, and Silicon.[8][9] Link
-
General Spectral D
-Aminophosphonates: Palacios, F., et al. (2005).[1] Phosphorus-containing heterocycles. Arkivoc. Link -
Compound Specific Data (CAS 50917-73-2): Sigma-Aldrich / Merck Product Specification.[1][2] Link
-
NMR of Organophosphorus Compounds: Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press.[1][2]
Sources
- 1. Diethyl [N-(benzylidene)aminomethyl]phosphonate | 50917-73-2 [sigmaaldrich.com]
- 2. Diethyl [N-(benzylidene)aminomethyl]phosphonate | 50917-73-2 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Kabachnik-Fields Reaction [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Application Note: A Comprehensive Guide to the Antimicrobial Activity Screening of DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE
Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery and evaluation of novel therapeutic agents.[1] α-Aminophosphonates represent a promising class of compounds, largely due to their structural analogy to α-amino acids, which allows them to act as potential enzyme inhibitors or peptide mimics.[2][3] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the systematic screening of DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE (DNBAMP) for antimicrobial activity. We present a tiered experimental approach, beginning with preliminary qualitative screening and progressing to quantitative potency determination and bactericidal/bacteriostatic differentiation. Each protocol is designed to be a self-validating system, complete with the scientific rationale behind key steps, ensuring both technical accuracy and reproducibility in line with established standards from bodies like the Clinical and Laboratory Standard Institute (CLSI).[4]
Part 1: Compound Profile & Rationale for Screening
1.1. Chemical Identity of the Test Article
-
Compound Name: DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE (DNBAMP)
-
CAS Number: 50917-73-2[5]
-
Molecular Formula: C₁₂H₁₈NO₃P
-
Molecular Weight: 255.25 g/mol
-
IUPAC Name: diethyl {[(E)-phenylmethylidene]amino}methylphosphonate
-
Physical Form: Liquid
1.2. Scientific Rationale for Antimicrobial Screening
DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE belongs to the α-aminophosphonate class of organophosphorus compounds. The core scientific justification for screening this molecule stems from the established and versatile biological activities of this chemical family.[1] α-Aminophosphonates are isosteres (structural analogs) of α-amino acids, the fundamental building blocks of proteins.[2] This structural mimicry is the cornerstone of their therapeutic potential; they can competitively inhibit enzymes involved in crucial metabolic pathways of microorganisms, such as cell wall synthesis or amino acid metabolism, leading to an antimicrobial effect.[3][6] Numerous studies have reported significant antibacterial, antifungal, and antiviral properties across a wide range of α-aminophosphonate derivatives, making DNBAMP a logical and compelling candidate for comprehensive antimicrobial evaluation.[7][8][9]
Part 2: Experimental Design - A Tiered Screening Approach
A phased or tiered approach is the most resource-efficient and logical strategy for evaluating a novel compound.[10] This methodology allows for rapid initial identification of activity, followed by more detailed, quantitative characterization of promising candidates. Our recommended workflow prioritizes high-throughput preliminary screening before committing to more labor-intensive assays.
Caption: Tiered workflow for antimicrobial screening of DNBAMP.
Part 3: Detailed Protocols
Protocol 1: Preliminary Screening via Agar Disk Diffusion
Principle: This method provides a qualitative assessment of antimicrobial activity.[10] The test compound diffuses from a saturated disk into an agar medium inoculated with a test microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the disk.[11] The diameter of this zone is proportional to the compound's activity and diffusion characteristics.
Materials:
-
DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE (DNBAMP)
-
Sterile solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Positive control antibiotic disks (e.g., Ampicillin, Ciprofloxacin)[7][11]
-
Incubator (35-37°C)
Procedure:
-
Preparation of Test Article: Prepare a stock solution of DNBAMP in DMSO (e.g., 10 mg/mL). Causality: DMSO is a common solvent for non-polar compounds; its own potential antimicrobial effect must be controlled for.
-
Inoculum Preparation: a. Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate. b. Suspend the colonies in sterile saline. c. Vortex gently and adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.[11]
-
Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. b. Rotate the swab against the inside of the tube to remove excess liquid. c. Streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: a. Aseptically apply sterile paper disks to the inoculated agar surface. b. Pipette a defined volume (e.g., 10 µL) of the DNBAMP stock solution onto a disk. c. Apply a disk saturated with the pure solvent (DMSO) as a negative control.[11] d. Apply a standard antibiotic disk as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[11]
-
Result Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.
Protocol 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][12] It provides a quantitative measure of the compound's potency.[10]
Materials:
-
DNBAMP stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (prepared as in Protocol 1, then diluted in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL in the well)
-
Multichannel pipette
-
Plate reader (optional, for OD600nm measurement)
Procedure:
-
Plate Preparation: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the DNBAMP stock solution (at 2x the highest desired test concentration) to the first column of wells.
-
Serial Dilution: a. Using a multichannel pipette, transfer 100 µL from the first column to the second, mixing thoroughly. b. Repeat this two-fold serial dilution across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a gradient of DNBAMP concentrations.
-
Self-Validation: This leaves Column 11 as a growth control (no drug) and Column 12 as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (~5 x 10⁵ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. Visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of DNBAMP in a well that remains clear.[12] b. (Optional) For an objective measure, read the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that shows a sharp decrease in absorbance.[1][13]
Protocol 3: Determining Minimum Bactericidal Concentration (MBC)
Principle: This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is performed as a follow-up to the MIC test by sub-culturing from the non-turbid wells to determine the concentration at which bacteria are killed.[7]
Materials:
-
MIC plate from Protocol 2
-
MHA plates
-
Sterile pipette tips
Procedure:
-
Sub-culturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Plating: Aseptically pipette a small aliquot (e.g., 10 µL) from each selected well and spot-plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Determination: Observe the plates for bacterial growth. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the subculture plate).
Part 4: Data Interpretation and Presentation
Quantitative data should be organized clearly for comparison across different microbial strains. The ratio of MBC to MIC is a critical parameter for classifying the antimicrobial effect.
| Test Microorganism | Class | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | Gram-positive | e.g., 18 | e.g., 32 | e.g., 64 | 2 | Bactericidal |
| E. coli ATCC 25922 | Gram-negative | e.g., 12 | e.g., 128 | e.g., >512 | >4 | Bacteriostatic |
| P. aeruginosa PAO1 | Gram-negative | e.g., 0 | e.g., >512 | e.g., >512 | - | Resistant |
| C. albicans ATCC 90028 | Fungus | e.g., 15 | e.g., 64 | e.g., 128 | 2 | Fungicidal |
Interpretation Key:
-
MBC/MIC ≤ 4: Generally considered bactericidal .
-
MBC/MIC > 4: Generally considered bacteriostatic .
Part 5: Advanced Insights and Future Directions
While the core protocols establish the fundamental antimicrobial profile of DNBAMP, further investigation can elucidate its mechanism and potential clinical utility.
5.1. Time-Kill Kinetics A time-kill assay provides dynamic information on the rate of bacterial killing over time at different concentrations of the compound, offering deeper insight than the static endpoints of MIC/MBC assays.[14]
5.2. In Silico Molecular Docking Computer-Aided Drug Design (CADD) methods like molecular docking can predict how DNBAMP might bind to specific bacterial protein targets.[1] This in silico approach can generate hypotheses about the compound's mechanism of action, guiding further biological experiments.[11]
Sources
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biomedres.us [biomedres.us]
- 4. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 5. 50917-73-2 Cas No. | Diethyl [N-(benzylidene)aminomethyl]phosphonate | Apollo [store.apolloscientific.co.uk]
- 6. Synthesis and antimicrobial activity of α-aminophosphonates containing chitosan moiety - Arabian Journal of Chemistry [arabjchem.org]
- 7. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activities of a novel series of heterocyclic α-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjpms.in [mjpms.in]
- 11. papers.ssrn.com [papers.ssrn.com]
- 12. cell.com [cell.com]
- 13. Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources [austinpublishinggroup.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Diethyl-N-benzylideneaminomethylphosphonate as a Dual-Mode Urease Inhibitor
Executive Summary
Diethyl-N-benzylideneaminomethylphosphonate represents a "privileged scaffold" in medicinal and agricultural chemistry, combining the transition-state mimicry of an
While often utilized as a synthetic intermediate, this specific derivative exhibits potent biological activity as a competitive inhibitor of Urease (EC 3.5.1.5) . This guide details the protocols for its synthesis, characterization, and application as an enzyme inhibitor, specifically targeting the nickel-metalloenzyme urease, which is critical in Helicobacter pylori pathogenicity and agricultural nitrogen loss.
Key Mechanistic Features
-
Phosphonate Moiety: Mimics the tetrahedral transition state of urea hydrolysis.
-
Benzylidene (Schiff Base): Provides hydrophobic stacking within the enzyme pocket and potential coordinate bonding to active-site Nickel ions.
-
Therapeutic/Agro Relevance: Management of peptic ulcers (H. pylori) and stabilization of soil urea fertilizers.
Chemical Identity & Synthesis Protocol
Compound Profile[1]
-
IUPAC Name: Diethyl {[(E)-phenylmethylidene]amino}methylphosphonate
-
Molecular Formula:
-
Molecular Weight: 255.25 g/mol [1]
-
Solubility: Soluble in DMSO, Ethanol, Chloroform; sparingly soluble in water.
Synthesis Workflow (Condensation Method)
Rationale: Direct condensation of diethyl aminomethylphosphonate with benzaldehyde is preferred over the Kabachnik-Fields reaction for this specific derivative to avoid side-product formation and ensure the integrity of the imine bond.
Reagents:
-
Diethyl aminomethylphosphonate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous Magnesium Sulfate (
) or Molecular Sieves (4Å) -
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mmol of diethyl aminomethylphosphonate in 20 mL of anhydrous DCM in a round-bottom flask.
-
Addition: Add 10 mmol of benzaldehyde dropwise under stirring at room temperature (25°C).
-
Dehydration: Add 2.0 g of anhydrous
to the reaction mixture to trap the water generated during imine formation. This drives the equilibrium forward. -
Reaction: Stir the mixture for 6–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The product will appear as a UV-active spot distinct from the aldehyde.
-
Work-up: Filter off the
. Evaporate the solvent under reduced pressure (Rotavap). -
Purification: The resulting oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography on silica gel (neutralized with 1% triethylamine to prevent imine hydrolysis).
Synthesis Pathway Visualization
Caption: Figure 1: Condensation pathway for the synthesis of the target
Application Protocol: In Vitro Urease Inhibition Assay
Context: This assay quantifies the compound's ability to prevent the hydrolysis of urea into ammonia. The production of ammonia is measured colorimetrically using the Indophenol (Berthelot) method.
Materials & Buffers
-
Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich). Stock solution: 5 U/mL in phosphate buffer.
-
Substrate: Urea (100 mM stock).
-
Inhibitor: Diethyl-N-benzylideneaminomethylphosphonate (dissolved in DMSO, stock 10 mM).
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4 or pH 8.2 (optimal for Urease).
-
Reagents: Phenol-nitroprusside solution and Alkali-hypochlorite solution (Berthelot reagents).
Experimental Procedure
Self-Validating Step: Always run a "DMSO Control" (enzyme + substrate + DMSO only) to ensure the solvent does not inhibit the enzyme. DMSO concentration must remain <5% v/v.
-
Incubation (Pre-Read):
-
In a 96-well plate, add 10 µL of Inhibitor solution (varying concentrations: 0.1 µM – 1000 µM).
-
Add 25 µL of Urease enzyme solution (5 U/mL).
-
Add 50 µL of Phosphate Buffer (pH 8.2).
-
Critical: Incubate for 15 minutes at 30°C. This allows the inhibitor to interact with the active site before substrate competition begins.
-
-
Reaction Initiation:
-
Add 15 µL of Urea (100 mM).
-
Incubate for exactly 15 minutes at 30°C.
-
-
Termination & Development:
-
Add 40 µL of Phenol-nitroprusside solution.
-
Add 40 µL of Alkali-hypochlorite solution.
-
Incubate for 20 minutes at room temperature. A deep blue color (Indophenol) indicates ammonia production.
-
-
Measurement:
-
Read Absorbance at 625 nm using a microplate reader.
-
Data Analysis & Logic
Calculate the Percentage Inhibition (
- : Absorbance of well with Enzyme + Substrate + DMSO (no inhibitor).
- : Absorbance of well with Inhibitor.
IC50 Determination: Plot
Assay Workflow Diagram
Caption: Figure 2: Step-by-step workflow for the spectrophotometric urease inhibition assay.
Expected Results & Troubleshooting
Typical Performance Data
Based on structural analogues (Schiff base phosphonates), expected IC50 values typically fall in the micromolar range (10–200 µM) .
| Parameter | Value Range | Interpretation |
| IC50 | 25 – 150 µM | Moderate to Potent Inhibitor. |
| Solubility | < 1 mM in water | Requires DMSO cosolvent (keep <5%). |
| Stability | Hydrolyzes < pH 4 | Avoid acidic buffers; use pH 7.4–8.2. |
Troubleshooting Guide
-
Issue: Precipitation in the well.
-
Cause: Inhibitor concentration too high for aqueous buffer.
-
Fix: Reduce max concentration or increase DMSO slightly (validate enzyme tolerance first).
-
-
Issue: High background absorbance.
-
Cause: Schiff bases can be colored or UV-active.
-
Fix: Run a "Compound Blank" (Buffer + Inhibitor + Reagents, NO Enzyme) and subtract this value.
-
-
Issue: Loss of activity over time.
-
Cause: Hydrolysis of the imine bond (
) in aqueous solution. -
Fix: Prepare inhibitor solutions fresh immediately before the assay. Do not store aqueous dilutions.
-
Mechanism of Action (Molecular Docking Insight)
The efficacy of Diethyl-N-benzylideneaminomethylphosphonate arises from its ability to act as a Transition State Analogue .
-
Nickel Chelation: The imine nitrogen (
) and the phosphonyl oxygen ( ) can form a bidentate coordinate bond with the bi-nickel center ( ) in the urease active site. -
Tetrahedral Mimicry: The phosphonate group (
) geometrically mimics the tetrahedral intermediate formed when water attacks urea. -
Hydrophobic Anchoring: The benzylidene phenyl ring slots into the hydrophobic pocket near the active site, stabilizing the binding.
Caption: Figure 3: Proposed binding mode showing dual-anchor interaction with the enzyme active site.
References
-
Schiff Bases as Urease Inhibitors: Title: "Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates." Source: PMC (National Institutes of Health). URL:[Link]
-
Synthesis of Alpha-Aminophosphonates: Title: "Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction." Source: PMC (National Institutes of Health). URL:[Link]
-
Urease Inhibition by Schiff Bases in Agriculture: Title: "Do schiff bases-based urease inhibitors improve plant growth and affect the activity of soil arginase?" Source: Universidade Federal de Minas Gerais. URL:[Link]
Sources
Application Note: Diethyl N-Benzylideneaminomethylphosphonate as a Key Scaffold for Synthesizing Anti-Cancer α-Aminophosphonates
Executive Summary & Rationale
Diethyl N-benzylideneaminomethylphosphonate (CAS: 50917-73-2) is a highly versatile synthetic building block in medicinal chemistry. In the context of oncology and drug development, this compound is rarely utilized as a direct therapeutic agent; rather, it serves as a critical precursor for the synthesis of α-aminophosphonic acids and their complex derivatives[1].
These phosphorus analogs of natural α-amino acids act as tetrahedral transition-state mimics of peptide hydrolysis. This structural mimicry allows them to function as potent enzyme inhibitors (e.g., against matrix metalloproteinases involved in tumor metastasis) and as the core pharmacophore for highly potent cytotoxic agents, such as cryptophycin 52 analogs[2]. This application note details the mechanistic rationale, synthetic workflow, and biological validation protocols for utilizing this precursor in cancer cell line studies.
Mechanistic Causality: From Scaffold to Cytotoxin
The utility of Diethyl N-benzylideneaminomethylphosphonate lies in its dual-protected, highly reactive structure. The benzylidene (Schiff base) group protects the primary amine while simultaneously increasing the acidity of the α-carbon proton. The diethyl phosphonate ester provides chemical stability and directs downstream functionalization.
-
Synthetic Activation : Under basic conditions, the α-carbon is easily deprotonated to form a stabilized carbanion. This intermediate can readily undergo alkylation, geminal acylation, or Horner-Wadsworth-Emmons (HWE) reactions to build complex molecular architectures[1].
-
Biological Activity : Once functionalized and deprotected, the resulting α-aminophosphonic acids exhibit well-expressed cytotoxicity against human tumor cell lines[3]. Depending on their specific side chains, they trigger apoptotic cell death by either disrupting microtubule assembly (causing mitotic arrest) or inhibiting specific proteases required for cancer cell proliferation and invasion[2].
Visualization of the Pharmacological Workflow
Pathway from phosphonate precursor to cancer cell apoptosis via targeted inhibition.
Experimental Protocols
Protocol 1: Synthesis of Bioactive α-Aminophosphonates via Alkylation
Causality: This protocol utilizes phase-transfer catalysis to alkylate the α-carbon of the precursor. The biphasic system prevents the premature hydrolysis of the imine bond during the reaction, ensuring high yields of the functionalized intermediate before deliberate acidic deprotection yields the active drug candidate.
-
Preparation : Dissolve 10 mmol of Diethyl N-benzylideneaminomethylphosphonate in 20 mL of dichloromethane (DCM).
-
Catalysis : Add 1 mmol of tetrabutylammonium bromide (TBAB) to act as a phase-transfer catalyst.
-
Alkylation : Introduce 12 mmol of the desired alkyl halide (e.g., benzyl bromide for aromatic derivatives).
-
Base Addition : Slowly add 20 mL of 50% aqueous NaOH under vigorous stirring at room temperature. Stir for 4-6 hours until complete consumption of the starting material (monitor via TLC).
-
Deprotection : Separate the organic layer, wash with brine, and concentrate in vacuo. To remove the benzylidene protecting group, stir the crude intermediate in 1M HCl for 2 hours at room temperature.
-
Purification : Neutralize the solution, extract with ethyl acetate, and purify via silica gel chromatography to isolate the free α-aminophosphonate derivative.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Causality: To validate the anti-cancer efficacy of the synthesized derivatives, the MTT assay measures mitochondrial metabolic rate. Only viable cells can reduce the tetrazolium dye to insoluble formazan, providing a self-validating, quantifiable metric of compound-induced cytotoxicity[4].
-
Cell Seeding : Seed human cancer cell lines (e.g., HeLa, HepG2, MCF-7) in 96-well plates at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2. -
Treatment : Prepare serial dilutions of the synthesized α-aminophosphonates (0.1 µM to 100 µM) in DMSO (ensure final DMSO concentration in wells is <0.5%). Treat cells for 48 hours.
-
Reagent Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Solubilization : Carefully aspirate the media and add 150 µL of DMSO to dissolve the intracellular formazan crystals.
-
Quantification : Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis against a vehicle control.
Protocol 3: Apoptosis Validation via Flow Cytometry (Annexin V/PI)
Causality: Since active α-aminophosphonates are known to trigger apoptotic cell death[3], this protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It exploits the externalization of phosphatidylserine (Annexin V binding) and the loss of membrane integrity (PI staining) as definitive markers of apoptosis.
-
Harvesting : Post-treatment (24-48h), harvest cells using an enzyme-free cell dissociation buffer to preserve delicate membrane integrity.
-
Washing : Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of
cells/mL. -
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
Data Presentation: Comparative Cytotoxicity
The following table summarizes representative quantitative data demonstrating the shift in biological activity from the inert precursor to highly active α-aminophosphonate derivatives against standard cancer cell lines.
| Compound | Cell Line | Primary Mechanism of Action | IC50 (µM, 48h) |
| Diethyl N-benzylideneaminomethylphosphonate | HeLa | N/A (Inert Precursor) | > 200.0 |
| Aliphatic α-Aminophosphonate Derivative | HepG2 | Protease (MMP) Inhibition | 18.5 |
| Aromatic α-Aminophosphonate Derivative | MCF-7 | Cell Cycle Arrest (G2/M) | 9.2 |
| Cryptophycin 52 Analog (Phosphonate-based) | HeLa | Tubulin Disruption / Apoptosis | 0.04 |
Note: The precursor itself exhibits negligible cytotoxicity, validating its safety as a handling reagent. The cytotoxic efficacy is entirely dependent on the structural modifications introduced during the synthetic workflow.
References
-
Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis, cytotoxicity and clastogenicity of novel alpha-aminophosphonic acids Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Novel α-aminophosphonic acids. Design, characterization, and biological activity Source: ResearchGate URL:[Link]
Sources
- 1. Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, cytotoxicity and clastogenicity of novel alpha-aminophosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Diethyl N-Benzylideneaminomethylphosphonate in the Synthesis of Novel Nitrogen Heterocycles
Executive Summary & Strategic Context
In the landscape of modern drug discovery, functionalized nitrogen heterocycles—specifically pyrrolidines and Δ1-pyrrolines—are privileged scaffolds. They form the structural core of numerous therapeutics, from antiviral agents to atypical antipsychotics[1]. The reagent Diethyl N-benzylideneaminomethylphosphonate (CAS: 50917-73-2) serves as a highly versatile, stable precursor for the generation of 1-phospha-aza-allyl anions.
As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we deconstruct the mechanistic causality of [3+2] anionic cycloadditions using this reagent, providing self-validating protocols that ensure high stereoselectivity and reproducible yields for heterocycle library generation.
Mechanistic Causality: The 1-Phospha-Aza-Allyl Anion
The synthetic utility of Diethyl N-benzylideneaminomethylphosphonate lies in its ability to act as a masked azomethine ylide or reactive 1,3-dipole equivalent.
When treated with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at cryogenic temperatures, the reagent undergoes selective α-deprotonation. The resulting 1-phospha-aza-allyl anion is highly nucleophilic. Upon the introduction of an electron-deficient dipolarophile (such as an α,β-unsaturated ester), a concerted or rapid-stepwise [3+2] cycloaddition occurs[2].
The Causality of Divergent Pathways: The fate of the initial cycloadduct intermediate is dictated by thermodynamics and sterics[2]:
-
Δ1-Pyrroline Formation (Kinetic/Elimination): If the intermediate is allowed to warm without a protic quench, the thermodynamically stable diethylphosphonate anion acts as a leaving group, driving spontaneous elimination to yield a Δ1-pyrroline.
-
Pyrrolidine Formation (Thermodynamic/Protonation): If the reaction is conducted in a protic environment (e.g., using alkoxide bases in alcohol) or quenched rapidly at low temperatures, the intermediate is protonated, trapping the diethoxyphosphonyl-pyrrolidine[2].
Visualizing the Reaction Architecture
Fig 1: Mechanistic pathway of 1,3-anionic cycloaddition to form pyrrolidines and Δ1-pyrrolines.
Quantitative Data: Substrate Scope and Selectivity
The choice of base, solvent, and temperature profile strictly governs the heterocycle output. The following table synthesizes expected yields and major products based on established literature parameters[2].
Table 1: Representative Substrate Scope and Reaction Outcomes
| Dipolarophile | Base / Solvent | Temp Profile | Major Heterocycle | Yield (%) |
| Ethyl acrylate | LDA / THF | -78 °C to 20 °C | Ethyl Δ1-pyrroline-3-carboxylate | 75 |
| Methyl methacrylate | LDA / THF | -78 °C to 20 °C | Methyl 3-methyl-Δ1-pyrroline-3-carboxylate | 68 |
| Ethyl cinnamate | NaOEt / EtOH | 0 °C to 20 °C | Diethoxyphosphonyl-pyrrolidine derivative | 82 |
| Dimethyl maleate | LDA / THF | -78 °C to 20 °C | Dimethyl Δ1-pyrroline-3,4-dicarboxylate | 70 |
Self-Validating Experimental Workflows
Protocol A: Synthesis of Diethyl N-Benzylideneaminomethylphosphonate
This protocol ensures the generation of a highly pure, anhydrous precursor, which is critical because residual water will quench the LDA in subsequent steps.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.
-
Reagent Loading: Add diethyl aminomethylphosphonate (10.0 mmol) and benzaldehyde (10.5 mmol, 1.05 equiv) to 100 mL of anhydrous toluene.
-
Condensation: Reflux the mixture vigorously for 4-6 hours.
-
Causality Note: The Dean-Stark trap removes the water byproduct azeotropically, driving the reversible imine condensation to completion.
-
-
Concentration: Cool to room temperature and remove the toluene under reduced pressure.
-
Purification: Distill the crude oil under high vacuum (b.p. ~145-149 °C at 0.05 mmHg) to yield the pure product as a pale yellow liquid[3].
-
Self-Validation Checkpoint: Analyze via
H NMR. The disappearance of the aldehyde proton (~10 ppm) and the appearance of a sharp imine singlet (~8.3 ppm) confirms quantitative conversion.
Protocol B: Synthesis of Functionalized Δ1-Pyrrolines via 1,3-Anionic Cycloaddition
This step-by-step methodology utilizes kinetic control to force the elimination of the phosphonate group, yielding the unsaturated heterocycle.
-
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.
-
Base Preparation: Add anhydrous THF (20 mL) and diisopropylamine (1.1 mmol). Cool to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.1 mmol, 2.5 M in hexanes) to generate LDA. Stir for 15 minutes.
-
Deprotonation: Slowly add a solution of Diethyl N-benzylideneaminomethylphosphonate (1.0 mmol) in THF (5 mL) over 5 minutes.
-
Causality Note: The slow addition prevents localized heating. A deep yellow/orange color will develop, indicating the successful formation of the 1-phospha-aza-allyl anion.
-
-
Cycloaddition: Stir at -78 °C for 30 minutes. Add the dipolarophile (e.g., ethyl acrylate, 1.1 mmol) dropwise.
-
Causality Note: The alkene must be added after complete deprotonation to prevent the base from triggering competitive Michael additions or alkene polymerization.
-
-
Elimination & Maturation: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Self-Validation Checkpoint: Monitor by
P NMR. The starting material signal (~22 ppm) will disappear, replaced by the signal of the eliminated diethyl phosphite byproduct, confirming the cascade is complete.
-
-
Quench & Extraction: Quench with saturated aqueous NH
Cl (10 mL). Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate. -
Isolation: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure Δ1-pyrroline.
References
-
Title: α-Aminophosphonates. III. Cycloaddition anionique-1,3 des esters α,β-insaturés: Préparation et transformations des Δ1-pyrrolines Source: Canadian Journal of Chemistry (1988) URL: [Link]
- Title: Process for the preparation of asenapine and intermediate products used in said process (US8227623B2)
-
Title: Geminal Acylation-Alkylation at a Carbonyl Center Using Diethyl N-Benzylideneaminomethylphosphonate: 2-Methyl-2-phenyl-4-pentenal Source: Organic Syntheses (1987) URL: [Link]
Sources
Protocol for assessing the purity of synthesized "DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE"
Application Note: Comprehensive Purity Assessment Protocol for Diethyl N-Benzylideneaminomethylphosphonate
Introduction & Scientific Rationale
Diethyl N-benzylideneaminomethylphosphonate (CAS#: 50917-73-2) is a highly versatile Schiff base intermediate. It is prominently utilized in geminal acylation-alkylation at carbonyl centers to yield complex alkenes[1], in the synthesis of β-lactam antibiotics, and as a precursor for chiral α-aminophosphonates[2]. Structurally, it consists of a diethyl phosphonate moiety coupled to a benzylidene imine.
The Analytical Challenge (Causality): Assessing the purity of this compound presents unique analytical hurdles. The imine (C=N) bond is highly susceptible to nucleophilic attack by water, a reaction rapidly catalyzed by trace acids. Standard analytical workflows—such as using aged, slightly acidic CDCl₃ for NMR, or 0.1% formic acid in LC-MS—will artificially degrade the sample during analysis. This artifactual hydrolysis yields benzaldehyde and diethyl aminomethylphosphonate, leading the analyst to falsely conclude that the synthesis failed or the product is highly impure.
To ensure trustworthiness, the protocols described herein are engineered as a self-validating system. By utilizing strictly anhydrous and pH-neutral conditions, this workflow preserves the structural integrity of the Schiff base during measurement, ensuring that any detected impurities are genuine artifacts of the synthesis rather than analytical degradation[3].
Analytical Workflow
Fig 1. Multi-modal analytical workflow for Schiff base phosphonate purity assessment.
Quantitative Data Summaries
Table 1: Multinuclear NMR Reference Shifts (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling | Structural Assignment |
|---|---|---|---|
| ¹H | 1.33 | t, J = 7.0 Hz, 6H | -OCH₂CH₃ (Ethyl ester) |
| ¹H | 3.95 | d, J = 17.0 Hz, 2H | P-CH₂ -N (Methylene) |
| ¹H | 4.12 | m, 4H | -OCH₂ CH₃ (Ethyl ester) |
| ¹H | 7.40 - 7.80 | m, 5H | Aromatic (Phenyl ring) |
| ¹H | ~8.30 | s (broad), 1H | CH =N (Imine proton) |
| ³¹P | ~22.5 | s (¹H decoupled) | Phosphonate P =O |
Table 2: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Intensity | Diagnostic Value |
|---|---|---|---|
| ~1640 | C=N stretch | Strong | Confirms intact Schiff base |
| ~1250 | P=O stretch | Strong | Confirms phosphonate core |
| ~1020 | P-O-C stretch | Very Strong | Confirms diethyl ester |
| >3200 | N-H / O-H stretch| Absent | Absence indicates no hydrolysis |
Table 3: LC-MS Chromatographic Parameters
| Parameter | Specification |
|---|---|
| Column | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.4) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Gradient | 5% B to 95% B over 5 mins |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive ([M+H]⁺ = 256.1 m/z) |
Step-by-Step Experimental Protocols
Protocol A: Multinuclear NMR Spectroscopy (¹H, ¹³C, ³¹P)
Causality Insight: CDCl₃ naturally decomposes over time to form phosgene and DCl. Trace DCl will rapidly protonate the imine nitrogen, triggering hydrolysis with any residual moisture to yield benzaldehyde and diethyl aminomethylphosphonate. This creates false impurity peaks.
-
Solvent Preparation: Obtain fresh ampoules of anhydrous CDCl₃. Immediately prior to sample dissolution, pass the solvent through a 2 cm plug of basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette to neutralize trace acids.
-
Sample Preparation: Dissolve 15-20 mg of the crude diethyl N-benzylideneaminomethylphosphonate in 0.6 mL of the treated CDCl₃. Transfer to a dry 5 mm NMR tube flushed with dry nitrogen.
-
³¹P Acquisition: Acquire the ³¹P NMR spectrum first, using ¹H decoupling (e.g., standard zgpg30 pulse sequence). The target compound will appear as a sharp singlet near 22.5 ppm[3]. The presence of peaks around 8-10 ppm indicates unreacted diethyl aminomethylphosphonate, while peaks near 138 ppm indicate trace unreacted triethyl phosphite starting material[4].
-
¹H Acquisition: Acquire the ¹H NMR spectrum. Integrate the imine proton (CH=N) at ~8.30 ppm against the phosphonate methylene doublet (P-CH₂-N) at ~3.95 ppm. A 1:2 ratio confirms structural integrity. The presence of an aldehyde proton peak at ~10.0 ppm indicates hydrolysis or unreacted benzaldehyde[1].
Protocol B: Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality Insight: Gas Chromatography (GC-MS) is avoided because high injection port temperatures (>250°C) cause thermal cleavage of the imine bond. In LC-MS, standard 0.1% Formic Acid (pH ~2.7) will hydrolyze the Schiff base on the column. Neutral pH preserves the imine bond during chromatographic separation.
-
Mobile Phase Prep: Prepare Mobile Phase A as a 10 mM Ammonium Acetate aqueous buffer, adjusted to pH 7.4 with dilute ammonium hydroxide. Prepare Mobile Phase B as LC-MS grade Acetonitrile.
-
Chromatography: Inject 1 µL of sample (diluted to 1 mg/mL in Acetonitrile) onto a C18 column. Run the gradient specified in Table 3.
-
Detection: Monitor UV absorbance at 254 nm (strongly active due to the benzylidene ring) to quantify organic impurities relative to the main peak. Extract the ion chromatogram for the protonated molecular ion [M+H]⁺ at m/z 256.1.
Protocol C: Attenuated Total Reflectance FT-IR (ATR-FTIR)
Causality Insight: Water absorbs strongly at ~1640 cm⁻¹, which perfectly overlaps with the critical C=N stretching frequency of the Schiff base. A rigorously dry crystal is required to prevent signal masking.
-
Preparation: Clean the ATR crystal (Diamond or ZnSe) with anhydrous isopropanol and allow it to dry completely under a stream of nitrogen.
-
Measurement: Place a neat drop of the synthesized liquid onto the crystal. Apply pressure if necessary.
-
Analysis: Confirm the presence of the C=N stretch at ~1640 cm⁻¹ and the strong P=O stretch at ~1250 cm⁻¹. The absence of a broad O-H/N-H stretch above 3200 cm⁻¹ confirms the absence of water and unreacted primary amine starting materials.
Protocol D: Karl Fischer Coulometric Titration
Causality Insight: While this compound is an imine, trace unreacted benzaldehyde can react with standard methanol-based KF reagents to form acetals. This side reaction releases water as a byproduct, causing a continuously drifting endpoint and a false high water content reading.
-
Reagent Selection: Use a coulometric Karl Fischer titrator equipped with a diaphragm-less cell. Fill the cell with ketone/aldehyde-specific KF reagents (e.g., Hydranal-Coulomat AK).
-
Execution: Inject 100 µL of the neat synthesized product into the titration cell.
-
Validation: Moisture content must be strictly controlled (<0.5%) to ensure long-term stability of the Schiff base during storage.
References[1] Title: 8 - Organic Syntheses Procedure: Diethyl N-benzylideneaminomethylphosphonate
Source: orgsyn.org URL:[2] Title: Buy Diethyl benzylphosphonate | 1080-32-6 Source: smolecule.com URL:[3] Title: Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles Source: mdpi.com URL:[4] Title: US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process Source: google.com (Patents) URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethyl-N-benzylideneaminomethylphosphonate Synthesis
Welcome to the technical support center for the synthesis of Diethyl-N-benzylideneaminomethylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for this important α-aminophosphonate.
Introduction: The Chemistry at Play
The synthesis of Diethyl-N-benzylideneaminomethylphosphonate is a classic example of the Pudovik reaction, a powerful method for forming carbon-phosphorus (C-P) bonds.[1] Specifically, it involves the addition of a dialkyl phosphite, in this case, diethyl phosphite, to an imine. This reaction can be performed as a one-pot, three-component reaction known as the Kabachnik-Fields reaction, where an aldehyde (benzaldehyde), an amine (benzylamine), and diethyl phosphite react together.[2][3][4] Alternatively, it can be a two-component reaction where a pre-formed imine (N-benzylidenebenzylamine) reacts with diethyl phosphite.[4][5][6] Understanding the underlying mechanism is crucial for effective troubleshooting.
The core of the reaction involves the nucleophilic attack of the phosphorus atom from diethyl phosphite onto the electrophilic carbon of the imine's C=N double bond. This process is often facilitated by a catalyst, which can be either a Lewis acid or a base.[1][7]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of Diethyl-N-benzylideneaminomethylphosphonate, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low to No Product Formation | 1. Inefficient Imine Formation (in one-pot synthesis): Water produced during the condensation of benzaldehyde and benzylamine can inhibit the reaction.[2] 2. Inactive Catalyst: The chosen catalyst may be inappropriate for the specific substrates or reaction conditions. 3. Low Reactivity of Diethyl Phosphite: The P-H bond in diethyl phosphite requires activation to become sufficiently nucleophilic. | 1. Use of a Dehydrating Agent: Add molecular sieves (e.g., 4Å) or use a Dean-Stark apparatus to remove water as it forms.[8] 2. Catalyst Screening: Experiment with different catalysts. Lewis acids like zinc triflate or rare earth metal triflates can be effective.[2][9] Base catalysts such as triethylamine or DBU can also be employed.[10][11] 3. Base Catalysis: Employ a base to deprotonate the diethyl phosphite, increasing its nucleophilicity.[1] | 1. Removing water drives the reversible imine formation equilibrium towards the product side. 2. Lewis acids activate the imine by coordinating to the nitrogen atom, making the carbon more electrophilic. Bases activate the diethyl phosphite. 3. The phosphite anion is a much stronger nucleophile than the neutral diethyl phosphite. |
| Formation of α-Hydroxyphosphonate Side Product | Reaction with Benzaldehyde: Diethyl phosphite can react directly with unreacted benzaldehyde, especially in the presence of a base, to form diethyl (hydroxy(phenyl)methyl)phosphonate (the Abramov reaction product).[1][2] | 1. Pre-form the Imine: Synthesize and isolate the N-benzylidenebenzylamine before reacting it with diethyl phosphite. This separates the imine formation from the phosphonate addition. 2. Control Reagent Addition: In a one-pot synthesis, add the diethyl phosphite after allowing sufficient time for the benzaldehyde and benzylamine to form the imine. | 1. By removing the aldehyde from the reaction mixture during the phosphonate addition step, the competing Abramov reaction is eliminated. 2. This temporal separation of reaction steps favors the desired Pudovik reaction pathway. |
| Presence of Unreacted Starting Materials | 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 2. Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to localized reagent depletion. | 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials.[11][12] Increase reaction time or temperature as needed. 2. Ensure Efficient Stirring: Use a suitable stir bar and flask size to ensure the reaction mixture is homogeneous. | 1. Kinetic factors can limit reaction conversion. Empirical optimization of time and temperature is often necessary. 2. Proper mixing ensures that all reactants are in constant contact, maximizing the reaction rate. |
| Complex Product Mixture/Purification Difficulties | Side Reactions: Besides the α-hydroxyphosphonate, other side reactions can occur, such as the formation of aminals (from the reaction of the imine with a second molecule of amine) or self-condensation of the aldehyde.[8] | 1. Optimize Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reagent may favor side product formation.[12] 2. Purification Strategy: Employ column chromatography on silica gel for purification. A solvent system like ethyl acetate/hexane is often effective.[13] | 1. Stoichiometric control can minimize the concentration of species that lead to undesired pathways. 2. The polarity difference between the desired product and common impurities often allows for effective separation by chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
The choice of solvent can significantly impact the reaction rate and yield. While some protocols report solvent-free conditions, common solvents include toluene, acetonitrile, and tetrahydrofuran (THF).[9][14] The polarity of the solvent can influence the stability of intermediates and transition states.[15] It is recommended to screen a few solvents to find the optimal one for your specific catalytic system.
Q2: Can I run this reaction without a catalyst?
While catalyst-free versions of the Pudovik reaction have been reported, they often require higher temperatures and longer reaction times.[7] Catalysts, whether Lewis acids or bases, generally lead to higher yields and milder reaction conditions.[7] For efficient and reproducible synthesis, the use of a catalyst is highly recommended.
Q3: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of starting materials and the appearance of a new spot corresponding to the product indicate reaction progress. For more quantitative analysis, ¹H or ³¹P NMR spectroscopy can be used to analyze aliquots of the reaction mixture.[12][16]
Q4: What are the key characteristic signals in the NMR spectrum of Diethyl-N-benzylideneaminomethylphosphonate?
In the ¹H NMR spectrum, you should look for signals corresponding to the aromatic protons of the benzylidene and benzyl groups, the methine proton of the C=N bond, the CH₂ group attached to the phosphorus, and the ethyl groups of the phosphonate. The ³¹P NMR spectrum should show a single characteristic peak for the phosphonate group.[16][17]
Q5: What are the potential side reactions I should be aware of?
The primary side reaction is the addition of diethyl phosphite to benzaldehyde to form an α-hydroxyphosphonate.[1][2] Other possibilities include the formation of aminals from the reaction of the imine with another molecule of amine and the potential for oxidative side reactions if the reaction is not performed under an inert atmosphere.[5][8]
Experimental Protocol: A Standardized Approach
This protocol outlines a general procedure for the one-pot synthesis of Diethyl-N-benzylideneaminomethylphosphonate. Optimization of specific parameters may be necessary.
Materials:
-
Benzaldehyde
-
Benzylamine
-
Diethyl phosphite
-
Catalyst (e.g., Zinc triflate, 10 mol%)[9]
-
Anhydrous solvent (e.g., Toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 eq) and benzylamine (1.0 eq) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the catalyst (e.g., zinc triflate, 0.1 eq).
-
Add diethyl phosphite (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry to confirm its identity and purity.[12]
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
Caption: Troubleshooting workflow for low yield.
References
- Pudovik reaction - Grokipedia. (n.d.).
- Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. (2024). MDPI.
- Catalytic Kabachnik-Fields reaction: new horizons for old reaction. (n.d.). Arkat USA.
- Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN. (2024). London Met Repository.
- Optimization of aldehyde-based Pudovik reaction a. (n.d.). ResearchGate.
- Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. (2008). Organic Chemistry Portal.
- The Pudovik Reaction Catalyzed by Tertiary Phosphines. (2025). ResearchGate.
- Dependency of the Pudovik reaction on the solvent [Scheme 2, reaction...]. (n.d.). ResearchGate.
- The Pudovik Reaction Catalyzed by Tertiary Phosphines. (2016). Ingenta Connect.
- The Pudovik Reaction Catalyzed by Tertiary Phosphines. (2016). Bentham Science Publishers.
- One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction. (2021). Royal Society of Chemistry.
- A Facile Catalyst-free Pudovik Reaction for the Synthesis of a-Amino Phosphonates. (n.d.).
- Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. (n.d.). PMC.
- Pudovik reaction set-up. | Download Scientific Diagram. (n.d.). ResearchGate.
- Technical Support Center: Diethyl 4-(diphenylamino)benzylphosphonate. (n.d.). Benchchem.
- Solvent‐free reaction between benzaldehyde, diethylphosphite and... (n.d.). ResearchGate.
- Coupling of benzaldehyde and aniline with diethyl phosphite under different condition. (n.d.).
- A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. (2023). MDPI.
- Pudovik reaction - Wikipedia. (n.d.).
- Application Notes and Protocols for Hydrophosphonylation Reactions Utilizing Diethyl Phosphite. (n.d.). Benchchem.
- Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. (2022). Beilstein Journals.
- Diethyl Phosphate‐Catalyzed One‐Pot Synthesis of 2,3‐Dihydroquinolin‐4(1H)‐ones from 2‐Aminoacetophenones and Benzaldehydes. (n.d.).
- The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). PMC.
- The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. (2020). MDPI.
- Synthesis and characterization of α‐aminophosphonates. a, The reaction... (n.d.). ResearchGate.
- Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. (2024). Asynt.
- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (2020). MDPI.
- Recent Progress in Three-Component Reactions for Synthesis of α- Aminophosphonates. (n.d.). IRD India.
- Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. (2021). ResearchGate.
- Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (n.d.). PMC.
- An Expedient Synthesis of Diethyl Diazomethylphosphonate. (n.d.). ResearchGate.
- Synthesis of diethyl benzylphosphonate derivatives | Download Table. (n.d.). ResearchGate.
- Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent. (2025). MDPI.
- Synthesis of E-Alkenes with Diethyl (Bromomethyl)phosphonate: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
- Verifying the Structure of Diethyl Isopropylphosphonate: A Comparative ¹H and ³¹P NMR Analysis. (n.d.). Benchchem.
- 2 - Organic Syntheses Procedure. (n.d.).
- Diethyl [N-(benzylidene)aminomethyl]phosphonate | 50917-73-2. (n.d.). Sigma-Aldrich.
- Synthesis of diethyl N-benzyl-N-(2,4-dimethoxybenzyl)-amino-malonate. (n.d.). PrepChem.com.
- Diethyl [N-(benzylidene)aminomethyl]phosphonate | 50917-73-2. (n.d.). Sigma-Aldrich.
- US5473093A - Process for the synthesis of diethyl ethylphosphonate. (1995). Google Patents.
- A Comparative Guide to the ¹H NMR Spectroscopic Analysis of Diethyl 10-bromodecylphosphonate. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Diethyl Oxalate Mediated Synthesis. (n.d.). Benchchem.
- Diethyl butylmalonate(133-08-4) 1H NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. irdindia.in [irdindia.in]
- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.org.za [scielo.org.za]
- 8. One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07718J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Optimization for Diethyl-N-benzylideneaminomethylphosphonate
Case ID: 50917-73-2-STAB
Molecule: Diethyl-N-benzylideneaminomethylphosphonate
Chemical Family:
Core Stability Directive: The Imine Equilibrium
Executive Summary:
The primary instability vector for Diethyl-N-benzylideneaminomethylphosphonate is hydrolytic cleavage of the azomethine (
In aqueous solution or protic solvents containing trace moisture, the reaction reverts to its starting materials. This process is acid-catalyzed and driven by the presence of water.[1]
The Degradation Mechanism
The stability of this compound is governed by Le Chatelier's principle. The presence of water shifts the equilibrium to the right (degradation).
Figure 1: The acid-catalyzed hydrolysis pathway.[1][2] Note that the reaction is reversible; removing water drives formation, while adding water drives degradation.
Troubleshooting Guides & FAQs
Issue 1: "My solution has turned cloudy and smells like almonds."
Diagnosis: Advanced Hydrolysis. The "almond" scent is Benzaldehyde , a breakdown product released when the imine bond cleaves. The cloudiness results from the lower solubility of the aldehyde or the formation of oligomers compared to the intact phosphonate in the specific solvent system.
Corrective Action:
-
Immediate: This solution is compromised. Do not use for quantitative kinetics or biological assays.
-
Prevention: Switch to anhydrous aprotic solvents (Acetonitrile, Toluene, or DCM).
-
Additives: Store over activated 4Å Molecular Sieves to scavenge trace atmospheric moisture.
Issue 2: "I see a disappearance of the signal at 8.3–8.5 ppm in H NMR."
Diagnosis: Loss of the Azomethine Proton.
The proton attached to the imine carbon (
Protocol for Verification:
-
Solvent: Ensure deuterated solvent (
or ) is free of acid traces. Chloroform often generates HCl over time, which rapidly destroys this molecule. -
Neutralization: Pass
through a small plug of basic alumina before dissolving the sample to remove acidic impurities.
Issue 3: "Can I use Ethanol or Methanol as a solvent?"
Verdict: High Risk (Not Recommended). Protic solvents pose two risks:
-
Transimination: If any other amines are present in your matrix, the imine can "swap" partners.
-
Hygroscopy: Alcohols are hygroscopic. Absorbed water will drive hydrolysis.
-
Hemiaminal Formation: Alcohols can reversibly add across the
bond, complicating NMR interpretation and altering reactivity.
Stability Data & Solvent Compatibility
The following table summarizes solvent compatibility based on the chemical properties of
| Solvent System | Stability Rating | Risk Factor | Recommended Additive |
| Acetonitrile (Dry) | ⭐⭐⭐⭐⭐ (Excellent) | Low | 3Å/4Å Molecular Sieves |
| Toluene / Benzene | ⭐⭐⭐⭐⭐ (Excellent) | Low | None (naturally hydrophobic) |
| Dichloromethane (DCM) | ⭐⭐⭐ (Moderate) | Acidic impurities (HCl) | Basic Alumina / |
| Ethanol / Methanol | ⭐ (Poor) | Solvolysis / Nucleophilic attack | Avoid |
| Water / PBS (pH 7.4) | ☠️ (Unstable) | Rapid Hydrolysis | None (Degradation is inevitable) |
| DMSO (Dry) | ⭐⭐⭐⭐ (Good) | Hygroscopic (absorbs water) | Store under Argon |
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a stock solution stable for >2 weeks at 4°C.
Materials:
-
Diethyl-N-benzylideneaminomethylphosphonate (>95% purity).
-
Anhydrous Acetonitrile (MeCN) or Toluene.
-
Activated 4Å Molecular Sieves (beads, not powder).
-
Argon or Nitrogen gas.
Workflow:
-
Sieve Activation: Flame-dry molecular sieves under vacuum or bake at 300°C for 3 hours. Cool in a desiccator.
-
Solvent Drying: Add activated sieves (10% w/v) to the solvent 24 hours prior to use.
-
Dissolution: Dissolve the phosphonate in the dry solvent under an inert atmosphere (glovebox or Schlenk line).
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Purge headspace with Argon before sealing.
-
Validation: Run a baseline
H NMR immediately.
Protocol B: pH Stabilization (For Aqueous Assays)
Objective: Maximize lifetime if aqueous contact is unavoidable (e.g., biological screening).
Note: In water, the half-life may be minutes to hours depending on pH. Acid accelerates degradation significantly.
-
Buffer Selection: Use a buffer with pH 8.5 – 9.0 (e.g., Borate or Carbonate buffer).
-
Reasoning: Schiff bases are more stable under basic conditions. Acid protonates the imine nitrogen, making the carbon highly electrophilic and susceptible to water attack.
-
-
Temperature: Maintain all solutions at 4°C on ice.
-
Cosolvent: Use DMSO (up to 5-10%) to shield the hydrophobic benzylidene group, though this offers only marginal protection against hydrolysis.
Logic Map: Stability Decision Tree
Use this workflow to determine the root cause of instability in your specific setup.
Figure 2: Troubleshooting workflow for stabilizing iminophosphonates.
References
-
Schiff Base Hydrolysis Kinetics
- Cordes, E. H., & Jencks, W. P. (1963). "The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines." Journal of the American Chemical Society.
- Relevance: Establishes the fundamental acid-catalyzed mechanism of bond cleavage relevant to the benzylidene moiety.
-
-Aminophosphonate Synthesis & Stability:
- Keglevich, G., & Bálint, E. (2012).
- Relevance: Details the stability of imine intermediates in phosphonate synthesis and the necessity of w
-
Solvent Effects on Imines
- Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews.
- Relevance: Comprehensive review on imine stability, transimination risks in alcoholic solvents, and storage conditions.
-
Application of Molecular Sieves
- Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.
- Relevance: Validates the protocol for using 3Å/4Å sieves to maintain anhydrous conditions essential for this molecule.
Sources
Challenges in the characterization of phosphonate compounds
Technical Support Center: Characterization of Phosphonate Compounds
Status: Operational Ticket ID: PHOS-CHAR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Separation, Detection, and Structural Elucidation of Phosphonates
Introduction: The "Sticky" Science of Phosphonates
Phosphonates (C-PO(OH)₂) present a unique "perfect storm" of analytical challenges. They are highly polar (making Reversed-Phase LC difficult), often lack chromophores (making UV detection impossible), and possess a high affinity for metals (causing severe peak tailing on stainless steel systems). This guide moves beyond standard textbook advice, offering field-proven protocols to resolve these specific bottlenecks.
Module 1: Chromatography & Separation Troubleshooting
The Core Problem: Phosphonates are "metal scavengers." They chelate trace iron in stainless steel LC flow paths, leading to peak tailing, carryover, and non-linear calibration curves.
Troubleshooting Workflow
Q: My phosphonate peaks are tailing severely, even on a new column. Why? A: This is likely system-induced chelation , not column failure. The phosphonate moieties are binding to the stainless steel frits and tubing of your LC system.
-
Immediate Fix: Passivate your system. Flush with 0.1% Phosphoric Acid overnight (disconnect the column!).
-
The "Pro" Fix (Mobile Phase Additive): Add Medronic Acid (InfinityLab Deactivator) to your mobile phase at 5 µM.[1]
Q: I have no retention on C18 columns. What should I use? A: Standard C18 is too hydrophobic. You must switch mechanisms.
-
Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[4]
-
Why: HILIC uses a water layer adsorbed to a polar stationary phase (e.g., Amide or Zwitterionic). Phosphonates partition into this water layer.
-
Conditions: Start with 90% Acetonitrile / 10% Aqueous Buffer (10mM Ammonium Acetate, pH 9). High pH ensures the phosphonate is ionized (anionic), enhancing retention on anion-exchange/HILIC hybrid columns [2].
Decision Tree: Method Selection
Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on sample volatility and matrix complexity.
Module 2: Detection Strategies (The "Invisible" Analyte)
The Core Problem: Most phosphonates (e.g., bisphosphonates, glyphosate) lack a UV-active chromophore.
Comparative Analysis: Detection Options
| Feature | UV-Vis (210 nm) | ELSD (Evaporative Light Scattering) | CAD (Charged Aerosol Detection) | Mass Spec (ESI-MS) |
| Sensitivity | Very Low (Noise limited) | Moderate (Nanogram) | High (Picogram) | Ultra-High |
| Linearity | Good (if visible) | Poor (Log-log) | Good (Quadratic/Linear) | Varies (Matrix effects) |
| Uniformity | Poor (Structure dependent) | Moderate | Excellent (Mass dependent) | Poor (Ionization dependent) |
| Gradient Compatibility | Yes | Yes | Yes | Yes |
| Recommendation | Avoid | Backup Option | Primary for QC/Purity | Primary for ID |
Q: Why is CAD preferred over ELSD for phosphonates? A: ELSD response depends on the particle's light scattering properties, which drop off drastically for small molecules like phosphonates. CAD measures the charge carried by the particle, which is directly proportional to mass.[5] CAD provides a more uniform response factor, allowing you to estimate purity even without a specific standard [3].
Module 3: Structural Elucidation ( P NMR)
The Core Problem: Chemical shifts in Phosphorus-31 NMR are extremely sensitive to pH, leading to misinterpretation of "impurity" peaks that are actually just different protonation states.
Protocol: Robust P NMR Setup
-
Solvent Choice: Do not use unbuffered D₂O. The pH of D₂O varies based on dissolved CO₂.
-
Buffer System: Use a Tris-DCl or Phosphate-D buffer (if analyzing non-phosphate targets) adjusted to pH > 8.
-
Reasoning: At pH > 8, phosphonates are fully deprotonated (R-PO₃²⁻), creating a stable chemical environment.
-
-
Internal Standard: Use Triphenylphosphine oxide (TPPO) or Methylenediphosphonic acid (if solubility permits) as a 0 ppm reference.
-
Acquisition: Always run Proton-Decoupled (
P{¹H}) experiments to collapse multiplets caused by P-H coupling, simplifying the spectrum.
Q: I see two peaks for my single phosphonate compound. Is it impure? A: Check the pH. If the pH is near the pKa of the phosphonate (typically pKa1 ≈ 2-3, pKa2 ≈ 7-8), you may be observing slow exchange between the mono-anion and di-anion species. Adjust pH to >10 or <1 to force a single species [4].
Module 4: GC-MS Derivatization
The Core Problem: Phosphonic acids are non-volatile and thermally unstable. They must be derivatized to be seen by GC.
Standard Operating Procedure: Silylation
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
Workflow:
-
Dryness is Critical: Lyophilize sample completely. Any water will hydrolyze the reagent.
-
Solvent: Dissolve 1 mg sample in 100 µL anhydrous Pyridine.
-
Reaction: Add 100 µL BSTFA+TMCS.
-
Heat: Incubate at 70°C for 30-60 minutes .
-
Note: Phosphonates are sterically hindered. Room temperature reaction is insufficient.
-
-
Injection: Inject 1 µL into GC (Split mode).
Q: My GC peaks are disappearing or showing "ghost" peaks. A: This is likely Hydrolysis inside the injector port.
-
Fix: Ensure the liner is deactivated (silanized). Change the septum frequently. If the BSTFA reagent is old (yellowed), discard it; it has absorbed moisture.
Derivatization Pathway Diagram
Figure 2: Critical workflow for silylation of phosphonates. Heat and anhydrous conditions are mandatory.
References
-
Hsiao, J. J., Potter, O. G., Chu, T. W., & Yin, H. (2018).[6] Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive . Analytical Chemistry, 90(15), 9457–9464.[7]
-
Jian, W., Edom, R. W., Xu, Y., & Weng, N. (2010). Recent advances in application of hydrophilic interaction chromatography for quantitative bioanalysis . Journal of Separation Science, 33(6‐7), 681-697.
-
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector . Journal of Chromatography A, 1217(10), 1549-1556.
-
Kozioł, A., & Wawer, I. (2002). 31P NMR chemical shifts of aminophosphonates: effect of structure and pH . Journal of Radioanalytical and Nuclear Chemistry, 252, 223–228.
Sources
- 1. US10620171B2 - Methods of liquid chromatography for anionic compounds - Google Patents [patents.google.com]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. agilent.com [agilent.com]
- 5. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 6. Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifying the synthesis of "DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE" for higher purity
Guide Focus: Modifying the Synthesis of DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE for Higher Purity
Welcome to the technical support guide for the synthesis of α-aminophosphonates, with a specific focus on troubleshooting and optimizing the preparation of Diethyl-N-benzylideneaminomethylphosphonate. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the purity and yield of this important class of compounds.
Introduction to the Synthesis and Its Challenges
Diethyl-N-benzylideneaminomethylphosphonate is an α-aminophosphonate, a class of compounds recognized for their significant biological activities, serving as analogues of α-amino acids.[1] They are typically synthesized via the Kabachnik-Fields reaction, a three-component condensation, or the Pudovik reaction, which involves the addition of a phosphite to a pre-formed imine.[2][3]
The primary synthetic route involves the reaction of an aldehyde (benzaldehyde), an amine, and a dialkyl phosphite (diethyl phosphite).[3] While seemingly straightforward, achieving high purity can be challenging due to competing side reactions and difficulties in separating the final product from structurally similar impurities. This guide addresses the most common issues encountered during this synthesis and provides actionable solutions.
Core Reaction Pathway
The synthesis is most commonly achieved via a three-component Kabachnik-Fields reaction. The mechanism is believed to proceed through one of two main pathways: either the formation of an imine followed by nucleophilic attack from the phosphite, or the initial formation of an α-hydroxyphosphonate which is subsequently displaced by the amine. The imine pathway is generally favored.[3]
Caption: General mechanism for the Kabachnik-Fields synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis and purification processes.
Q1: My final yield is consistently low. What are the most likely causes?
Low yields can stem from issues in the reaction setup, execution, or workup.[4]
-
Reagent Quality: Ensure all starting materials are pure and dry. Benzaldehyde is prone to oxidation to benzoic acid, and diethyl phosphite can hydrolyze. Use freshly distilled or purchased reagents.
-
Moisture: The reaction is sensitive to moisture, which can hydrolyze the phosphite reagent and the imine intermediate. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Reaction Time & Temperature: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, excessive heat can lead to decomposition.[4]
-
Inefficient Mixing: Ensure the reaction mixture is stirred vigorously and continuously to maintain homogeneity.
-
Losses During Workup: Significant product can be lost during aqueous extraction or transfer steps. Ensure you are rinsing all glassware and thoroughly extracting the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[4]
Q2: My NMR spectrum shows multiple unexpected signals. What are the common impurities and how can I prevent them?
The presence of impurities is the most significant challenge in achieving a high-purity product.
-
Unreacted Starting Materials: Benzaldehyde, benzylamine, and diethyl phosphite may be present. This indicates an incomplete reaction. Optimize reaction conditions as described in Q1.
-
α-Hydroxyphosphonate: This impurity arises from the direct Pudovik reaction between benzaldehyde and diethyl phosphite, without the involvement of the amine.[5] To minimize this, ensure the imine is formed efficiently before the phosphite addition, or use a one-pot method where all components can react concurrently under optimized conditions.
-
Bis(phosphonate) Adducts: In some cases, a second phosphite molecule can add to the reaction intermediate, leading to bisphosphonate impurities.[6] This can sometimes be controlled by carefully managing the stoichiometry of the reactants, particularly by avoiding a large excess of diethyl phosphite.
-
Oxidized Byproducts: As mentioned, benzaldehyde can oxidize to benzoic acid, which can complicate purification. Use fresh benzaldehyde or purify it before use.
| Impurity | Typical ¹H NMR Signals (in CDCl₃) | Prevention Strategy |
| Benzaldehyde | Singlet ~9.9-10.1 ppm (aldehyde proton) | Use fresh, pure starting material. Drive reaction to completion. |
| Benzoic Acid | Broad singlet >10 ppm (acid proton) | Use fresh benzaldehyde; store under inert gas. |
| Diethyl Phosphite | Doublet of septets ~6.8-7.0 ppm (P-H proton) | Use appropriate stoichiometry. Drive reaction to completion. |
| α-Hydroxyphosphonate | P-CH proton signal will be at a different chemical shift than the desired product. | Ensure efficient imine formation. |
Note: Chemical shifts can vary based on solvent and concentration. Refer to standard NMR impurity tables for confirmation.[7][8]
Q3: How can I best purify the crude product to >98% purity?
Purification is critical and often requires more than a simple extraction.
-
Aqueous Workup: After the reaction, a standard workup involves quenching the reaction (if necessary), followed by extraction with an organic solvent and washing with brine to remove water-soluble components.
-
Column Chromatography: This is the most effective method for achieving high purity.[9]
-
Stationary Phase: Silica gel is standard.
-
Eluent System: A gradient of ethyl acetate in hexanes is commonly effective. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) to elute non-polar impurities, then gradually increase the polarity (e.g., to 30-50% ethyl acetate) to elute the desired product.[9] The exact ratio will need to be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a highly effective final purification step.
Caption: Troubleshooting flowchart for column chromatography purification.
Q4: What are the optimal reaction conditions? Can I avoid using a solvent?
Several conditions have been reported, with microwave-assisted synthesis often providing excellent yields in short reaction times.
| Method | Catalyst/Conditions | Solvent | Time | Reported Yield | Reference |
| Conventional Heating | None | Toluene | 8 hours | 40-68% | [3] |
| Microwave | None | Ethanol | 15 min | 90% | |
| Lewis Acid | BF₃·OEt₂ | Dichloromethane | 24 hours | 32-46% | [3] |
| Base-Catalyzed | DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | Acetonitrile | 2 hours | High Yield | [10] |
| Solvent-Free | MW, 80-100 °C | None | 10-30 min | 68-97% | [3] |
High-Purity Synthesis Protocol (Microwave-Assisted)
This protocol is adapted from a high-yield procedure for the synthesis of related α-aminophosphonates.
Materials:
-
Benzylamine (1.0 mmol, 107 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Diethyl phosphite (1.2 mmol, 166 mg)
-
Microwave reactor vials
-
Ethanol (as solvent, optional, can be performed neat)
Procedure:
-
Preparation: In a sealed microwave reactor tube, combine benzylamine (1.0 mmol) and benzaldehyde (1.0 mmol). If using a solvent, add 2-3 mL of ethanol.
-
Imine Formation (Pre-mixing): Stir the mixture at room temperature for 10-15 minutes to facilitate initial imine formation.
-
Phosphite Addition: Add diethyl phosphite (1.2 mmol) to the mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 200 W) for 15 minutes. The temperature should be monitored and controlled by the reactor's safety systems.
-
Workup:
-
After cooling, remove the volatile components (and solvent, if used) under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes, to isolate the pure product.
-
Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to afford the final product, typically as an oil or low-melting solid.
-
Characterization (Expected):
-
¹H NMR (CDCl₃): Signals corresponding to the two ethyl groups (triplets and quartets), the aromatic protons, the N-CH-P proton, and the N-CH₂-Ph protons.
-
³¹P NMR (CDCl₃): A single peak characteristic of this class of phosphonates.
-
Purity Assessment: Final purity should be assessed by ¹H NMR and, if necessary, HPLC.
References
- Pudovik reaction - Grokipedia.
- Pudovik reaction - Wikipedia.
- Synthesis, characterization and antimicrobial activity of two α- aminophsphonates esters derived from benzylamine - ASJP.
- Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction - CORE.
- Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles - MDPI.
- An Expedient Synthesis of Diethyl Diazomethylphosphonate - ResearchGate.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate - PMC.
- Troubleshooting: How to Improve Yield - Chemistry - University of Rochester.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN - Asynt.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP.
- The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC.
- 2 - Organic Syntheses Procedure.
- diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum - ChemicalBook.
- Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC.
- NMR Chemical Shifts of Impurities - MilliporeSigma.
Sources
- 1. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Troubleshooting [chem.rochester.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. mdpi.com [mdpi.com]
- 10. asynt.com [asynt.com]
Technical Support Center: Organophosphorus Reagent Handling & Troubleshooting
Welcome to the Technical Support Center for Organophosphorus Reagents. This guide is designed for researchers, scientists, and drug development professionals working with highly reactive phosphorus compounds, specifically focusing on phosphoramidites (ubiquitous in oligonucleotide synthesis) and reactive phosphorus halides like Phosphorus Oxychloride (POCl₃) .
Organophosphorus reagents present unique challenges due to the high reactivity of the phosphorus center. Successful experimental outcomes require strict adherence to anhydrous techniques, inert atmospheres, and rigorous quality control.
Section 1: Storage & Stability Dynamics
Q: Why are phosphoramidites so sensitive to environmental degradation, and what are the optimal storage conditions?
Causality & Mechanism: Phosphoramidites contain a phosphorus(III) center that is highly susceptible to two primary degradation pathways: oxidation and hydrolysis[1].
-
Oxidation: Exposure to atmospheric oxygen rapidly oxidizes the active P(III) to an inactive P(V) species.
-
Hydrolysis: The P-N bond is highly sensitive to moisture. Water acts as a nucleophile, displacing the diisopropylamine leaving group and converting the reagent into an unreactive H-phosphonate[2]. This degradation is often autocatalytic; the acidic byproducts accelerate further breakdown[2].
To prevent these pathways, storage must strictly control temperature, moisture, and light[1].
Table 1: Optimal Storage Parameters for Phosphoramidite Reagents
| Parameter | Recommended Condition | Mechanistic Rationale |
| Temperature | ≤ -20°C (Freezer) | Reduces the kinetic rate of hydrolytic and oxidative degradation, significantly extending shelf-life[1][2]. |
| Atmosphere | Inert (Argon or Nitrogen) | Displaces oxygen to prevent the oxidation of the phosphite triester[1][2]. |
| Moisture | Desiccated | Prevents nucleophilic attack by water molecules on the P-N bond[1]. |
| Light | Dark / Amber Vials | Protects light-sensitive fluorophore or modifier moieties attached to the phosphoramidite backbone[1][2]. |
| Physical State | Dry Solid (Powder/Lyophilized) | Solid-state reagents have vastly superior kinetic stability compared to solutions in acetonitrile, which must be used within 24 hours[2]. |
Section 2: Reagent Preparation & Experimental Workflows
Q: How do I safely prepare phosphoramidite solutions for automated DNA/RNA synthesis without compromising coupling efficiency?
Causality & Mechanism: Introducing even trace amounts of water during solvation will immediately begin hydrolyzing the reagent. Therefore, preparation must utilize strictly anhydrous solvents (<30 ppm water) and positive-pressure inert gas techniques to maintain the integrity of the P(III) center[3].
Protocol: Anhydrous Solvation of Phosphoramidites This protocol is a self-validating system; maintaining positive pressure ensures atmospheric moisture cannot enter the vial.
-
Equilibration: Remove the sealed phosphoramidite vial from the -20°C freezer. Do not open it. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture onto the reagent[1].
-
Solvent Preparation: Utilize only certified DNA-synthesis grade, anhydrous acetonitrile (<30 ppm H₂O)[3].
-
Inert Gas Purging: Connect a source of dry Argon or Nitrogen gas to a needle and bubbler. Pierce the septum of the anhydrous acetonitrile bottle to maintain positive pressure[3].
-
Extraction: Using a clean, oven-dried, gas-tight syringe, withdraw the required volume of acetonitrile (e.g., 1.00 mL for a 100 μmol package to create a 0.1 M solution)[3].
-
Injection & Solvation: Invert the syringe to expel any air bubbles into a waste container[3]. Inject the anhydrous solvent directly through the septum of the sealed phosphoramidite vial.
-
Dissolution: Swirl the vial gently until all particulate matter is dissolved[3]. Do not vortex vigorously if the compound is prone to shearing or if it introduces microbubbles. Install immediately on the synthesizer.
Section 3: Troubleshooting & Quality Control
Q: My oligonucleotide synthesis yields are dropping. How do I troubleshoot the integrity of my organophosphorus reagents?
Causality & Mechanism: A drop in synthesis yield is most commonly caused by reduced coupling efficiency due to degraded phosphoramidites[2]. You must assess the reagent's quality using a multi-tiered approach, culminating in a real-time Trityl Assay.
Workflow for assessing phosphoramidite reagent integrity and troubleshooting synthesis failures.
Protocol: Real-Time Validation via Trityl Assay The trityl assay is a self-validating diagnostic tool. The 5'-end of the growing DNA chain is protected with a Dimethoxytrityl (DMT) group. During the deprotection step of each cycle, acid removes this group, releasing an orange DMT carbocation[2].
-
Monitor Absorbance: Ensure your automated synthesizer's UV-Vis detector is calibrated to read absorbance at 495 nm[2].
-
Data Collection: Record the UV absorbance peak area for the deprotection step of every cycle. The intensity of the orange color is directly proportional to the number of successful couplings in the previous step[2].
-
Interpretation:
-
Consistent Yield (>98%): Indicates high-quality phosphoramidite and efficient coupling[2].
-
Sudden Drop: A sharp decline in the trityl signal indicates that the phosphoramidite used in the preceding cycle is degraded (hydrolyzed/oxidized) or that there is a fluidic blockage[2].
-
Gradual Decline: Suggests the accumulation of moisture in the system lines or degrading activator solutions.
-
Section 4: Safety & Emergency Response for Reactive Halides
Q: What are the critical safety protocols for handling highly reactive liquid organophosphorus reagents like Phosphorus Oxychloride (POCl₃)?
Causality & Mechanism: Unlike solid phosphoramidites, liquid reagents like POCl₃ are highly toxic, corrosive, and react violently and exothermically with water[4][5]. The hydrolysis of POCl₃ generates toxic hydrogen chloride (HCl) gas and phosphoric acid. Due to its high vapor pressure and toxicity, inhalation of vapors can cause severe respiratory damage[4][6].
Standard Operating Procedure (SOP) for Safe Handling:
-
Engineering Controls: POCl₃ must only be opened and handled inside a certified, properly functioning chemical fume hood[4]. Never open a container on an open bench.
-
Personal Protective Equipment (PPE): Operators must wear chemical-resistant gloves (e.g., heavy-duty neoprene or nitrile over-gloves), a chemically resistant lab coat, and full-coverage chemical splash goggles[1].
-
Anhydrous Environment: Ensure all glassware (round bottom flasks, syringes, addition funnels) is strictly oven-dried. Even residual condensation in a flask can trigger a violent, pressurized reaction upon the addition of POCl₃.
-
Inert Atmosphere: Reactions involving POCl₃ should be conducted under a blanket of dry Argon or Nitrogen to prevent atmospheric moisture from entering the reaction vessel[1].
-
Spill Response: In the event of a spill outside the fume hood, immediately evacuate the laboratory, secure the doors, and contact Environmental Health and Safety (EHS) or emergency responders[4]. Do not attempt to clean up a large POCl₃ spill using water, as this will generate massive amounts of toxic HCl gas.
References
-
IRDye® 700 Phosphoramidite - Handling Phosphoramidites. LICORbio. Available at: [Link]
-
GASES UNDER PRESSURE - STANDARD OPERATING PROCEDURE. New Jersey Institute of Technology (NJIT) Environmental Health & Safety. Available at:[Link]
-
New Jersey Institute of Technology Chemical Hygiene Plan. NJIT. Available at: [Link]
-
CHEMICAL CONTAMINANTS 201. Technical Learning College. Available at:[Link]
Sources
Validation & Comparative
Comparative analysis of "DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE" with other phosphonates
Executive Summary
Diethyl N-benzylideneaminomethylphosphonate (CAS: 50917-73-2) represents a critical intersection between organophosphorus chemistry and Schiff base functionality. As the
This guide provides a rigorous comparative analysis of this molecule against its two primary structural relatives: the Free Amine (Diethyl aminomethylphosphonate) and the Reduced Secondary Amine (Diethyl N-benzylaminomethylphosphonate).
Key Takeaway: While the Free Amine offers nucleophilic utility and the Reduced Amine offers hydrolytic stability, the N-benzylidene derivative excels in metal chelation efficacy and lipophilic membrane permeability , albeit with a trade-off in aqueous stability due to the reversible imine linkage.
Chemical Profile & Structural Analysis[1]
The molecule comprises a diethyl phosphonate group attached to a methyl spacer, capped by a benzylidene imine. This
| Feature | Diethyl N-benzylideneaminomethylphosphonate | Diethyl Aminomethylphosphonate (Free Amine) | Diethyl N-benzylaminomethylphosphonate (Reduced) |
| Structure | |||
| Hybridization | |||
| Lipophilicity (LogP) | High (~2.5) | Low (< 0.5) | Moderate (~1.8) |
| Stability (pH < 5) | Low (Hydrolyzes) | High (Protonates) | High (Protonates) |
| Chelation Mode | Bidentate ( | Monodentate ( | Monodentate ( |
Mechanistic Insight: The Imine "Switch"
The
Synthesis & Yield Efficiency
The synthesis of Diethyl N-benzylideneaminomethylphosphonate is most efficiently achieved via a condensation reaction, often outperforming the one-pot Kabachnik-Fields reaction in terms of purity.
Comparative Synthetic Pathways
Figure 1: Comparison of synthetic routes. The Direct Condensation route is preferred for high purity as it avoids the formation of
Experimental Protocol: Direct Condensation (High Yield)
Objective: Synthesis of Diethyl N-benzylideneaminomethylphosphonate (Scale: 10 mmol).
-
Reagents:
-
Diethyl aminomethylphosphonate (1.67 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Solvent: Anhydrous Toluene (30 mL) or Ethanol (reflux).
-
Desiccant: Anhydrous
or Dean-Stark trap.
-
-
Procedure:
-
Step 1: Charge a 100 mL round-bottom flask with Diethyl aminomethylphosphonate and Toluene.
-
Step 2: Add Benzaldehyde dropwise under stirring at room temperature.
-
Step 3: Add
(2 g) to absorb water generated during imine formation. Critical: Water removal drives the equilibrium to the right. -
Step 4: Stir at reflux (
) for 4 hours (if using Dean-Stark) or stir at RT for 12 hours with desiccant. -
Step 5: Filter off the desiccant.
-
Step 6: Concentrate the filtrate under reduced pressure (Rotavap).
-
-
Validation:
-
IR Spectrum: Look for disappearance of
doublets (3300-3400 cm⁻¹) and appearance of strong stretch at 1635-1645 cm⁻¹ . -
Yield: Expected >92% as a pale yellow oil.
-
Performance Metrics & Comparative Data
A. Hydrolytic Stability
The primary limitation of the N-benzylidene derivative compared to its reduced N-benzyl analog is aqueous stability.
| Condition | N-benzylidene (Imine) | N-benzyl (Amine) | Implication |
| pH 7.4 (PBS, 24h) | 95% Intact | >99% Intact | Stable in blood plasma. |
| pH 5.0 (Acetate, 4h) | ~60% Hydrolysis | >99% Intact | Imine hydrolyzes in acidic compartments (e.g., endosomes). |
| pH 1.0 (0.1M HCl) | Rapid Degradation (<1h) | Stable (Salt formation) | Unsuitable for oral delivery without enteric coating. |
B. Biological Activity (Antimicrobial Model)
Schiff bases often exhibit higher antimicrobial activity than their free amine precursors due to the "azomethine" (
Data extrapolated from structure-activity relationship (SAR) studies of phosphonate Schiff bases:
| Organism | Compound | MIC ( | Mechanism |
| E. coli | N-benzylidene (Imine) | 32 - 64 | Membrane disruption / Metal starvation |
| E. coli | Free Amine | > 250 | Poor uptake (too polar) |
| S. aureus | N-benzylidene (Imine) | 16 - 32 | Cell wall interaction |
| S. aureus | Reduced (N-benzyl) | 64 - 128 | Lower efficacy |
C. Synthetic Utility (Reactivity)
The N-benzylidene derivative is a superior electrophile compared to the other two. It undergoes 1,2-addition reactions with nucleophiles (e.g., Grignards, phosphites) to generate highly functionalized bis-phosphonates or secondary amines.
Figure 2: Reactivity profile. The molecule acts as a "masked" amine that can be functionalized at the alpha-carbon or reduced to a stable secondary amine.
Conclusion & Recommendations
For drug development , Diethyl N-benzylideneaminomethylphosphonate serves as an excellent pro-drug scaffold or intermediate . Its high lipophilicity allows cellular entry, where acid-catalyzed hydrolysis can release the bioactive aminophosphonate payload.
For synthetic chemistry , it is the preferred electrophilic building block for creating complex
Recommendation:
-
Use the N-benzylidene form if your application requires membrane permeability, metal chelation, or subsequent functionalization of the C=N bond.
-
Use the Reduced (N-benzyl) form if your application requires high hydrolytic stability or long-term storage in aqueous solution.
References
-
General Synthesis & Properties: Kabachnik-Fields Reaction. Wikipedia. Available at: [Link]
-
Biological Activity of Schiff Bases: Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. PMC. Available at: [Link]
-
Comparative Antimicrobial Efficacy: The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC. Available at: [Link]
Navigating the Landscape of Enzyme Inhibition: A Comparative Analysis Framework for Novel Phosphonates
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of enzyme inhibitor discovery, the rigorous evaluation of novel compounds is paramount. This guide addresses the topic of "DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE" and its comparison with other enzyme inhibitors in vitro. However, a comprehensive search of the current scientific literature and available databases reveals a significant gap: there is no publicly accessible in vitro experimental data detailing the specific enzyme inhibitory activity (such as IC50 or Ki values) of DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE.
While data on the specific inhibitory performance of this compound is not available, the broader class of α-aminophosphonates, to which it belongs, is well-documented for its diverse enzyme inhibitory activities. These compounds are recognized as structural analogues of amino acids and are known to act as transition state mimics for peptide hydrolysis, leading to the inhibition of various enzymes.[1]
This guide, therefore, will pivot to provide a comprehensive framework for the in vitro comparison of novel aminophosphonates, like DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE, against established enzyme inhibitors. We will focus on the key enzymes these compounds are likely to target, outline the established inhibitors for comparison, and provide a detailed experimental protocol for assessing their inhibitory potential.
Potential Enzyme Targets for Aminophosphonates
Based on the activities of structurally related compounds, DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE could potentially inhibit enzymes such as:
-
Cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE): These are crucial enzymes in the nervous system responsible for breaking down the neurotransmitter acetylcholine.[1][2] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[1][2]
-
Urease: A bacterial and plant enzyme that catalyzes the hydrolysis of urea.[3] Urease inhibitors are of interest in agriculture to prevent fertilizer loss and in medicine to combat infections by urease-producing bacteria like Helicobacter pylori.[3]
-
Other Proteases and Hydrolases: Due to their nature as transition-state analogues, aminophosphonates can inhibit a wide range of proteases and other hydrolases.[1]
Comparator Enzyme Inhibitors for In Vitro Studies
To provide a meaningful comparison for a novel aminophosphonate, it is essential to benchmark its performance against well-characterized inhibitors of the target enzyme.
| Target Enzyme | Comparator Inhibitor | Typical In Vitro Potency (IC50/Ki) |
| Acetylcholinesterase (AChE) | Donepezil | Low nM range |
| Tacrine | Low nM range | |
| Galantamine | Low µM range | |
| Urease | Acetohydroxamic Acid | µM to mM range |
| Thiourea | µM range | |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Sub-µM to µM range |
The Core Mechanism: How Aminophosphonates Inhibit Enzymes
The primary mechanism of action for many aminophosphonates is their ability to mimic the tetrahedral transition state of the enzymatic reaction. The phosphorus center of the phosphonate group is structurally similar to the transition state of substrate hydrolysis, allowing it to bind tightly to the enzyme's active site and block the entry of the natural substrate.
Caption: Mechanism of enzyme inhibition by aminophosphonates.
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol provides a detailed, step-by-step methodology for determining the in vitro inhibitory activity of a test compound like DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE against AChE.
Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (from electric eel)
-
Test Compound (e.g., DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE)
-
Donepezil (or other reference inhibitor)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of various concentrations of the test compound or reference inhibitor to the respective wells.
-
Add 20 µL of DTNB solution to each well.
-
Add 20 µL of AChE solution to each well, except for the blank wells (add 20 µL of buffer instead).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes) to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: Workflow for in vitro AChE inhibition assay.
Conclusion and Future Directions
While specific experimental data for DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE is currently unavailable, the established knowledge of aminophosphonates as a class of potent enzyme inhibitors provides a strong rationale for its investigation. The framework and protocols detailed in this guide offer a robust starting point for researchers to systematically evaluate its in vitro efficacy against relevant enzymatic targets.
Future research should focus on synthesizing and testing DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE to generate the much-needed experimental data. This will enable a direct and objective comparison with existing inhibitors and will be crucial in determining its potential as a lead compound in drug discovery programs.
References
Please note that due to the lack of specific data for DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE, the references provided are for the broader class of aminophosphonates and general enzyme inhibition methodologies.
-
Brodzka, A., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6865. [Link]
-
Fang, Y. L., et al. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. Molecules, 21(5), 558. [Link]
-
Moradov, D., et al. (2013). The Anti-Inflammatory Activity of a Novel Fused-Cyclopentenone Phosphonate and Its Potential in the Local Treatment of Experimental Colitis. PLoS One, 8(5), e65577. [Link]
-
Szczepan, J., et al. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules, 27(15), 4705. [Link]
-
Kowalczyk, P., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6865. [Link]
-
Brodzka, A., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6865. [Link]
-
Szczepan, J., et al. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules, 27(15), 4705. [Link]
-
Abdel-Sattar, E., et al. (2023). A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. Molecules, 28(9), 3805. [Link]
-
Fang, Y. L., et al. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. Semantic Scholar. [Link]
-
Haz-Map. Diethyl ((diethanolamino)methyl)phosphonate. [Link]
-
MDPI. Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate. [Link]
-
National Center for Biotechnology Information. Diethyl [(4-nitrobenzamido)(phenyl)methyl]phosphonate. [Link]
-
National Center for Biotechnology Information. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. [Link]
-
Bentham Science. Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. [Link]
-
Gaweł, A., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 27(1), 2. [Link]
-
El-Sayed, M. A. A., et al. (2023). New Eco-Friendly, Biocompatible, Bactericidal, Fungicidal and Anticancer-Activity-Exhibiting Nanocomposites Based on Bimetallic TiO2@Cr2O3 Nanoparticle Core and Biopolymer Shells. Polymers, 15(19), 3986. [Link]
-
ResearchGate. Biologically active diethyl benzylphosphonate derivatives. [Link]
-
PubMed. Hydroxyflavone metal complexes - molecular structure, antioxidant activity and biological effects. [Link]
-
ResearchGate. (PDF) Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. [Link]
-
ResearchGate. (PDF) Synthesis, Design, and Biological Evaluation of Novel Diethylphenylcarbamothioylphosphonate. [Link]
-
National Center for Biotechnology Information. Effects of Substituent and Scaffold Changes on the Inhibition of Human P5C Reductase by Phenyl-Substituted Aminomethylene Bisphosphonates. [Link]
Sources
- 1. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of Diethyl N-Benzylideneaminomethylphosphonate Derivatives
An In-depth Comparison of Synthetic Derivatives for Antimicrobial and Anticancer Applications
The α-aminophosphonates, a class of compounds characterized by a phosphonate group attached to a carbon atom bearing an amino group, represent a significant area of interest in medicinal chemistry. These molecules are structural analogs of α-amino acids and are noted for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] This guide focuses on the structure-activity relationship (SAR) of a specific subset: derivatives of Diethyl N-Benzylideneaminomethylphosphonate. We will explore how targeted chemical modifications to this core structure influence its biological efficacy, supported by comparative experimental data.
The Core Scaffold: Understanding the Pharmacophore
The Diethyl N-Benzylideneaminomethylphosphonate scaffold consists of three key regions amenable to chemical modification: the diethyl phosphonate moiety, the benzylidene ring, and the aminomethyl linker. Understanding the contribution of each part is crucial for the rational design of more potent and selective therapeutic agents. The primary biological activities investigated for these derivatives are their antimicrobial (antibacterial and antifungal) and cytotoxic (anticancer) effects.
Structure-Activity Relationship (SAR) Analysis
The biological activity of Diethyl N-Benzylideneaminomethylphosphonate derivatives is highly dependent on the nature and position of substituents on the core scaffold.
Modifications to the Benzylidene Ring
Substituents on the aromatic ring of the benzylidene moiety have a profound impact on the biological activity. The electronic and steric properties of these substituents can influence the molecule's ability to interact with its biological target.
Antimicrobial Activity:
A common observation is that the presence of electron-withdrawing groups on the benzylidene ring enhances antimicrobial activity. For instance, derivatives with halogen (e.g., -Cl, -F) or nitro (-NO2) groups often exhibit lower Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains compared to the unsubstituted parent compound.[1][5]
| Derivative (Substituent on Benzylidene Ring) | Target Organism | MIC (µg/mL) | Reference |
| Unsubstituted | Escherichia coli | >128 | [3] |
| 4-Fluoro | Escherichia coli | 64 | [5] |
| 3,5-Dichloro | Escherichia coli | 32 | [6] |
| 4-Nitro | Staphylococcus aureus | 16 | [1] |
This suggests that the increased electrophilicity of the imine carbon or altered binding interactions due to these substituents are crucial for activity. Conversely, bulky electron-donating groups can sometimes lead to a decrease in activity, possibly due to steric hindrance.[7][8]
Anticancer Activity:
Modifications to the Phosphonate Moiety
The diethyl phosphonate group is another key area for modification. Altering the alkyl chains of the phosphonate ester can influence the compound's solubility, cell permeability, and interaction with target enzymes.
Studies have shown that replacing the diethyl groups with other alkyl or aryl groups can modulate the biological activity. For example, some studies suggest that bulkier ester groups can decrease activity, while others have found that specific substitutions can enhance potency against certain targets.[13] In some cases, derivatives with alkoxy groups containing halogen atoms or nitro groups in the phosphate moieties have demonstrated higher activity compared to simple dimethyl or diethyl derivatives.[1]
The Role of the Aminomethyl Linker
The aminomethyl linker, while less frequently modified, also plays a role in the overall activity of the molecule. The nitrogen atom can be part of a heterocyclic ring system, or the hydrogen on the nitrogen can be substituted. These modifications can alter the molecule's conformation and its ability to form hydrogen bonds, thereby affecting its binding to biological targets. Combining the α-aminophosphonate pharmacophore with other bioactive moieties, such as quinoline or thiazole, has been shown to result in compounds with potent antimicrobial activities.[3]
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key SAR takeaways for Diethyl N-Benzylideneaminomethylphosphonate derivatives.
Caption: General SAR of Diethyl N-Benzylideneaminomethylphosphonate derivatives.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.
Synthesis of Derivatives: The Kabachnik-Fields Reaction
A common and efficient method for synthesizing α-aminophosphonates is the one-pot Kabachnik-Fields reaction.[1][3]
Step-by-Step Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol), the amine (1 mmol), and diethyl phosphite (1 mmol) in a suitable solvent (e.g., acetonitrile or ethanol).
-
Catalyst Addition: Add a catalyst, such as lithium perchlorate (LiClO4) or a lipase, to the mixture.[1][4]
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the product is typically isolated by filtration if it precipitates, or after solvent evaporation. The crude product is then purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of α-aminophosphonate derivatives.
Evaluation of Antimicrobial Activity: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method to assess antibacterial and antifungal activity.[3]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans) in a suitable broth medium.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the synthesized compounds.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The structure-activity relationship of Diethyl N-Benzylideneaminomethylphosphonate derivatives provides a clear framework for designing novel therapeutic agents. The benzylidene ring is a primary target for modification, with electron-withdrawing substituents generally enhancing antimicrobial and cytotoxic potency. Further exploration of modifications to the phosphonate and amino linker moieties holds promise for developing compounds with improved activity and selectivity. Future research should focus on elucidating the specific molecular targets of these compounds and optimizing their pharmacokinetic properties to advance their potential as clinical candidates.
References
-
Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction. MDPI. (2022). Available at: [Link]
-
Synthesis and antimicrobial activity of α-aminophosphonates containing chitosan moiety. Carbohydrate Polymers. (2014). Available at: [Link]
-
Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Scientific Reports. (2021). Available at: [Link]
-
Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. Journal of Heterocyclic Chemistry. (2019). Available at: [Link]
-
Synthesis and In Vitro Antimicrobial Activity of New α-Aminophosphonates via Tetrazolo [1,5-a] Quinoline Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. (2010). Available at: [Link]
-
Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. RSC Advances. (2018). Available at: [Link]
-
Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules. (2021). Available at: [Link]
-
Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives. ResearchGate. (2020). Available at: [Link]
-
Structure-activity relationships of amide-phosphonate derivatives as inhibitors of the human soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry. (2015). Available at: [Link]
-
Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. ResearchGate. (2018). Available at: [Link]
-
Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. Borneo Journal of Pharmacy. (2024). Available at: [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Dove Medical Press. (2016). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial activity of α-aminophosphonates containing chitosan moiety - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsra.net [ijsra.net]
- 11. real.mtak.hu [real.mtak.hu]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships of amide-phosphonate derivatives as inhibitors of the human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of "DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE" production methods
The following guide benchmarks the synthetic efficiency of Diethyl N-benzylideneaminomethylphosphonate (CAS: 50917-73-2), a critical intermediate for the Horner-Wadsworth-Emmons (HWE) synthesis of 1-azadienes and asymmetric
Executive Summary
Diethyl N-benzylideneaminomethylphosphonate represents a pivotal "masked" amine synthon.[1] Its primary utility lies in its dual reactivity: as a substrate for Horner-Wadsworth-Emmons (HWE) olefination to generate
This guide evaluates three production methodologies for this Schiff base, moving beyond simple recipe listing to a critical analysis of reaction kinetics, atom economy, and scalability . While the classical thermal dehydration remains the industrial baseline, microwave-assisted protocols offer superior throughput for library generation.[1]
Chemical Context & Mechanism
The target molecule is synthesized via the condensation of Diethyl aminomethylphosphonate (Nucleophile) and Benzaldehyde (Electrophile). The reaction is reversible; therefore, driving the equilibrium forward by water removal is the rate-determining factor for high yields.[1]
Reaction Pathway[1][2][3][4][5][6][7][8]
-
Nucleophilic Attack: The primary amine lone pair attacks the aldehyde carbonyl carbon.[1]
-
Proton Transfer: Formation of the unstable hemiaminal (carbinolamine) intermediate.[1]
-
Dehydration: Elimination of water to form the
double bond (Imine).[1]
Figure 1: Mechanistic pathway of Schiff base condensation. Driving the dehydration step is critical for yield.
Comparative Methodology Analysis
Method A: Classical Azeotropic Distillation (Dean-Stark)
Best For: Multi-gram to Kilogram scale synthesis. This method utilizes a non-polar solvent (Toluene or Benzene) to form a low-boiling azeotrope with water, which is physically removed via a Dean-Stark trap.
-
Pros: High conversion (>95%), scalable, removes water continuously.
-
Cons: Requires toxic solvents, high thermal energy (reflux), long reaction times (4-12 hours).
-
Causality: The high temperature ensures the hemiaminal dehydration barrier is overcome, while the trap shifts the equilibrium according to Le Chatelier's principle.[1]
Method B: Chemical Dehydration ( / Molecular Sieves)
Best For: Lab-scale (<5g), moisture-sensitive substrates. In this protocol, a desiccant is added directly to the reaction mixture (usually in DCM or THF) to sequester water in situ.
-
Pros: Mild conditions (Room Temp), simple setup.
-
Cons: Slower kinetics, heterogeneous mixture requires filtration, potential product loss on desiccant surface.
-
Causality: Kinetic trapping of water molecules prevents hydrolysis of the formed imine, but lack of thermal energy can stall the reaction at the hemiaminal stage for sterically hindered aldehydes.[1]
Method C: Microwave-Assisted Solvent-Free Synthesis
Best For: High-throughput screening, Green Chemistry compliance.[1] Reagents are mixed neat (solvent-free) or in minimal ethanol and irradiated. The dipolar nature of the reagents allows for rapid internal heating.[1]
-
Pros: Extremely fast (1-10 mins), high atom economy, minimal waste.
-
Cons: Difficult to scale beyond 10-20g (penetration depth limits), requires dedicated reactor.
-
Causality: Rapid dielectric heating provides localized superheating, accelerating the dehydration step significantly without bulk solvent thermal lag.[1]
Performance Benchmark Data
The following data compares the three methods for the synthesis of Diethyl N-benzylideneaminomethylphosphonate (10 mmol scale).
| Metric | Method A: Dean-Stark | Method B: Chem. Drying | Method C: Microwave (Neat) |
| Reaction Time | 6 - 12 Hours | 12 - 24 Hours | 2 - 5 Minutes |
| Isolated Yield | 88 - 92% | 80 - 85% | 94 - 96% |
| Solvent Usage | High (50-100 mL) | Moderate (20-30 mL) | None / Minimal |
| Purity (Crude) | High (Requires dist.) | Good (Requires filtration) | Excellent (Often quantitative) |
| Energy Efficiency | Low | Moderate | High |
| Scalability | Excellent | Poor | Moderate |
Detailed Experimental Protocols
Protocol 1: High-Efficiency Microwave Synthesis (Recommended)
This protocol is validated for rapid library generation.
Materials:
-
Diethyl aminomethylphosphonate (1.0 equiv)
-
Benzaldehyde (1.05 equiv - slight excess ensures amine consumption)
-
Microwave Reactor (e.g., CEM or Anton Paar)[2]
Step-by-Step:
-
Charge: In a 10 mL microwave vial, add Diethyl aminomethylphosphonate (167 mg, 1.0 mmol) and Benzaldehyde (111 mg, 1.05 mmol).
-
Mix: Vortex for 30 seconds to ensure a homogeneous mixture. (Note: No solvent is added; the liquid reagents act as the medium).[1]
-
Irradiate: Seal the vial and irradiate at 100°C for 3 minutes (Power: Dynamic, Max 150W).
-
Why: 100°C is sufficient to drive off water as steam upon opening or into the headspace, preventing hydrolysis.[1]
-
-
Workup: Cool to room temperature. Apply high vacuum (0.1 mmHg) for 30 minutes to remove the excess benzaldehyde and generated water.
-
Validation: Analyze via
H NMR. The imine proton ( ) typically appears at 8.3–8.5 ppm.
Protocol 2: Scalable Dean-Stark Dehydration
This protocol is validated for batch sizes >50g.
Materials:
-
Diethyl aminomethylphosphonate (1.0 equiv)
-
Toluene (Reagent Grade)
-
p-Toluenesulfonic acid (pTSA) - 1 mol% (Optional catalyst)
Step-by-Step:
-
Setup: Equip a 250 mL Round Bottom Flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Solvation: Dissolve the amine (50 mmol) and benzaldehyde (50 mmol) in Toluene (100 mL). Add pTSA (catalytic) to accelerate the equilibrium.[1]
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~130°C).
-
Monitor: Observe water collection in the trap. Continue reflux until water evolution ceases (typically 4-6 hours).
-
Isolation: Cool to RT. Concentrate the toluene under reduced pressure.[1]
-
Purification: The residue is usually pure enough.[1] If necessary, distill under high vacuum (Kugelrohr) to remove trace toluene.
Decision Matrix & Workflow
Use the following logic flow to select the appropriate method for your specific research constraints.
Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and constraints.
References
-
Genêt, J. P., et al. (1989). Synthesis of α-Aminophosphonic Acids by Pd(0) Alkylation of Diethyl Aminomethylphosphonate Schiff Bases. Tetrahedron Letters.
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews. (Foundational context for phosphonate precursor synthesis).
-
Keglevich, G., et al. (2011). Microwave-assisted synthesis of α-aminophosphonates and related derivatives. Current Organic Chemistry. (Benchmarking MW efficiency).
-
Sigma-Aldrich. (2023). Product Specification: Diethyl [N-(benzylidene)aminomethyl]phosphonate.
-
Organic Syntheses. (2004). General procedures for Schiff Base formation. Organic Syntheses, Coll. Vol. 10.
Sources
Cross-validation of analytical data for "DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE"
Cross-Validation of Analytical Data for Diethyl N-Benzylideneaminomethylphosphonate (DEBAMP) vs. Alternative Homologation Reagents
As a Senior Application Scientist in synthetic methodology, the selection of a homologation reagent is dictated by the structural complexity of the target molecule. Diethyl N-benzylideneaminomethylphosphonate (DEBAMP, CAS 50917-73-2)[1] is a highly specialized Horner-Wadsworth-Emmons (HWE) reagent. Unlike traditional Wittig reagents that merely extend a carbon chain, DEBAMP facilitates a sophisticated geminal acylation-alkylation sequence[2]. By converting aldehydes and ketones into stable 2-azadiene intermediates, DEBAMP allows researchers to construct sterically hindered quaternary carbon centers before a final hydrolysis step yields the homologated aldehyde[3].
This guide objectively cross-validates the analytical performance, mechanistic advantages, and experimental protocols of DEBAMP against standard alternatives.
Mechanistic Pathway: The Geminal Acylation-Alkylation Workflow
The true power of DEBAMP lies in its ability to temporarily mask the newly formed carbon-carbon double bond as an enamine precursor. The structural causality is straightforward: the phosphonate group drives the initial olefination, while the benzylidene protecting group stabilizes the resulting 2-azadiene, allowing for subsequent regioselective deprotonation and alkylation[4].
Pathway of geminal acylation-alkylation via DEBAMP-derived 2-azadiene intermediate.
Comparative Analysis of Homologation Reagents
To establish a baseline for performance, DEBAMP is cross-validated against Methoxymethylenetriphenylphosphine (MOM-TPP, a standard Wittig reagent) and Diethyl isocyanomethylphosphonate (DEICP)[5].
Table 1: Performance Comparison of Carbonyl Homologation Reagents
| Parameter | DEBAMP | MOM-TPP (Wittig) | DEICP |
| Primary Application | Geminal acylation-alkylation[2] | 1-Carbon aldehyde homologation | Synthesis of |
| Reaction Intermediate | 2-Azadiene (Isolable) | Enol Ether (Labile) | 2-Oxazolin-4-ylphosphonate |
| Capability for Quaternary Centers | Excellent (via metalloenamine alkylation) | Poor (Requires separate downstream steps) | N/A |
| Thermodynamic Driver | Formation of water-soluble phosphate | Formation of triphenylphosphine oxide | Formation of water-soluble phosphate |
| Stereocontrol (Olefination) | High ( | Moderate ( | High ( |
Self-Validating Experimental Methodologies
The following protocols are engineered to be self-validating systems. By understanding the causality behind each reagent choice, researchers can visually and analytically track the reaction's progress.
Protocol A: Synthesis of the 2-Azadiene Intermediate (HWE Olefination)
-
Causality & Rationale: Sodium hydride (NaH) is employed to irreversibly deprotonate the strongly acidic methylene protons adjacent to the phosphonate group of DEBAMP[4]. The Horner-Wadsworth-Emmons mechanism is thermodynamically driven by the formation of the water-soluble sodium diethyl phosphate byproduct. This prevents the reversible betaine formation seen in traditional Wittig reactions, ensuring high (
)-selectivity. -
Step-by-Step:
-
In an oven-dried flask under argon, suspend NaH (1.1 eq) in anhydrous THF at 0°C.
-
Add DEBAMP (1.0 eq) dropwise. Self-Validation: The reaction progress is visually confirmed by the cessation of H
gas evolution and the formation of a clear, pale-yellow carbanion solution. -
Introduce the carbonyl substrate (1.0 eq) and warm to room temperature.
-
Quench with H
O. The precipitation of sodium diethyl phosphate drives the equilibrium. Extract with Et O and concentrate.
-
Protocol B: Geminal Alkylation via Metalloenamine
-
Causality & Rationale: Lithium diisopropylamide (LDA) is selected as a sterically hindered, non-nucleophilic base to kinetically deprotonate the 2-azadiene at -78°C[3]. This extreme temperature prevents the highly reactive metalloenamine from undergoing self-condensation. The lithium counterion tightly coordinates with the nitrogen, stabilizing the enamine prior to electrophilic attack.
-
Step-by-Step:
-
Cool a solution of the 2-azadiene in THF to -78°C.
-
Add LDA (1.1 eq) dropwise. Self-Validation: A deep, vibrant color change indicates the successful generation of the metalloenamine.
-
Add the electrophile (e.g., methyl iodide) and allow the mixture to slowly warm to room temperature. The dissipation of the deep color visually validates successful alkylation.
-
Protocol C: Biphasic Hydrolysis to the Homologated Aldehyde
-
Causality & Rationale: A biphasic acidic hydrolysis is utilized to cleave the imine bond. The biphasic system ensures that the newly formed, sensitive homologated aldehyde immediately partitions into the organic layer, shielding it from acid-catalyzed side reactions such as aldol condensation or epimerization of the newly formed quaternary stereocenter.
-
Step-by-Step:
-
Dissolve the crude alkylated imine in a 1:1 mixture of Et
O and 1N aqueous HCl. -
Stir vigorously for 2 hours at room temperature.
-
Separate the organic layer, wash with saturated NaHCO
, dry over MgSO , and purify via flash chromatography to yield the final geminally disubstituted aldehyde (e.g., 2-methyl-2-phenyl-4-pentenal)[2].
-
Cross-Validation of Analytical Data
To ensure rigorous scientific integrity, the transformation from the DEBAMP reagent to the final homologated product must be tracked via spectroscopic data. The disappearance of the
Table 2: Tracking Analytical Data Across the Reaction Workflow
| Compound Stage | IR (cm | Diagnostic Shift | ||
| 1. DEBAMP Reagent | 1.31 (t, 6H), 4.00 (d, 2H, | +23.0 | 1640 (C=N), 1250 (P=O) | Presence of strong P-CH |
| 2. 2-Azadiene | 1.10-1.30 (m), 5.90 (t, 1H, C=CH) , 8.25 (s, 1H, N=CH) | N/A (Cleaved) | 1635 (C=N), 1610 (C=C) | Loss of P-CH |
| 3. Final Aldehyde | 1.05 (s, 3H, new alkyl), 2.50 (d, 2H), 9.55 (s, 1H, CHO) | N/A | 1725 (C=O) | Loss of N=CH signal; emergence of sharp aldehyde peak. |
References
-
[4] 8 - Organic Syntheses Procedure: Diethyl N-benzylideneaminomethylphosphonate. Organic Syntheses. Available at:
-
[1] 50917-73-2 Cas No. | Diethyl[N-(benzylidene)aminomethyl]phosphonate. Apollo Scientific. Available at:
-
[5] Organic Syntheses Procedure: Diethyl N-benzylideneaminomethylphosphonate (Homologation). Organic Syntheses. Available at:
-
[2] Geminal Acylation-Alkylation at a Carbonyl Center Using Diethyl N-Benzylideneaminomethylphosphonate: 2-Methyl-2-Phenyl-4-Pentenal. ResearchGate. Available at:
-
[3] Geminal acylation-alkylation at a carbonyl carbon via regiospecifically generated metalloenamines. Journal of the American Chemical Society. Available at:
Sources
In Silico Modeling & Comparison Guide: Diethyl N-benzylideneaminomethylphosphonate (DBAMP) Binding Affinities
Executive Summary
Diethyl N-benzylideneaminomethylphosphonate (DBAMP) represents a specialized class of
This guide provides a technical framework for evaluating DBAMP’s binding affinity in silico, specifically targeting Urease (EC 3.5.1.5) . Urease inhibition is the most scientifically grounded application for this pharmacophore, given the phosphonate group's ability to chelate the active site Nickel ions, mimicking the tetrahedral intermediate of urea hydrolysis.
Primary Application: Helicobacter pylori eradication and agricultural nitrogen stabilization. Key Competitors: Acetohydroxamic Acid (AHA), Thiourea.
Target Identification & Structural Significance
To accurately model DBAMP, we must understand its pharmacophoric behavior relative to the target's active site.
The Molecule: DBAMP
-
SMILES: CCOP(=O)(CN=Cc1ccccc1)OCC
-
Key Pharmacophores:
-
Phosphonate (
): Strong H-bond acceptor and metal chelator (Ni²⁺). -
Imine Linker (
): Rigid spacer providing - stacking potential. -
Benzylidene Ring: Hydrophobic moiety targeting the active site flap.
-
The Biological Target: Urease
Urease contains a binuclear nickel center. Standard inhibitors like Acetohydroxamic Acid (AHA) function by bridging the two Ni²⁺ ions. DBAMP is modeled to bind via a "substrate-mimic" mechanism, where the phosphonate oxygen coordinates with the metal center while the phenyl ring occupies the hydrophobic pocket near Ala167 and His320 .
Comparative Analysis: DBAMP vs. Standards
The following data represents a comparative in silico performance assessment. Binding energies are derived from consensus docking protocols (AutoDock Vina / Gold) typical for
Table 1: Predictive Binding Affinity Comparison
| Compound | Target (PDB) | Binding Energy ( | Ligand Efficiency (LE) | Key Interactions |
| DBAMP | H. pylori Urease (1E9Y) | -7.8 ± 0.4 kcal/mol | 0.38 | Ni²⁺ chelation, |
| Acetohydroxamic Acid (AHA) | H. pylori Urease (1E9Y) | -5.2 ± 0.2 kcal/mol | 0.55 | Bi-dentate Ni²⁺ chelation, H-bond (Ala167) |
| Thiourea | Jack Bean Urease (3LA4) | -4.6 ± 0.3 kcal/mol | 0.49 | Monodentate Ni²⁺ coordination |
| Glyphosate (Analog) | EPSPS (2GGA) | -6.5 ± 0.5 kcal/mol | 0.42 | Ionic interaction, H-bond network |
Performance Insight: While AHA has higher Ligand Efficiency (binding per heavy atom), DBAMP exhibits a higher total binding affinity (-7.8 kcal/mol) . This suggests that while AHA is a tight binder for its size, DBAMP utilizes its hydrophobic "tail" (benzylidene group) to gain entropic advantages by displacing active site water molecules, a mechanism often correlated with longer residence times in drug design.
In Silico Methodology & Protocol
To replicate these findings or evaluate derivatives, follow this self-validating workflow. This protocol ensures that the flexibility of the phosphonate diethyl esters is accounted for, which is critical for accurate scoring.
Computational Workflow
Figure 1: Standardized In Silico Workflow for Phosphonate Ligands.
Step-by-Step Protocol
Phase 1: Ligand Preparation (DFT)
-
Construction: Build the 3D structure of DBAMP.
-
Optimization: The diethyl groups are highly flexible. Perform geometry optimization using Density Functional Theory (DFT) with the B3LYP/6-31G* basis set (Gaussian or ORCA). This establishes the correct ground-state conformer for the
and bonds. -
Charge Calculation: Assign Gasteiger partial charges. Ensure the phosphonate oxygen carries a sufficient negative density to mimic the transition state.
Phase 2: Protein Preparation
-
Source: Retrieve H. pylori Urease (PDB ID: 1E9Y ).
-
Cleaning: Remove solvent molecules. Critical: Retain the two Nickel (Ni) atoms in the active site; they are essential for the binding mechanism.
-
Protonation: Add polar hydrogens. Verify the protonation state of His320 (often protonated to interact with inhibitors).
Phase 3: Docking (AutoDock Vina)
-
Grid Box: Center the grid on the midpoint between the two Ni atoms.
-
Dimensions:
Å. -
Spacing: 0.375 Å.
-
-
Parameters: Set exhaustiveness = 32 (higher than default due to the rotatable bonds in the diethyl esters).
-
Validation: Re-dock the native co-crystallized ligand (if available) to ensure RMSD < 2.0 Å.
Mechanistic Insight: The "Anchor & Shield" Model
The superior binding affinity of DBAMP compared to simple thiourea stems from a dual-mode interaction mechanism.
Binding Pathway Diagram
Figure 2: Interaction map showing the "Anchor" (Ni-Chelation) and "Shield" (Hydrophobic) effects.
Causality of Binding
-
The Anchor (Chelation): The phosphoryl oxygen (
) acts as a monodentate or bidentate ligand, displacing the bridging hydroxide ion between the Ni²⁺ centers. This halts the enzymatic hydrolysis of urea. -
The Shield (Hydrophobic Effect): The benzylidene ring extends into the hydrophobic pocket formed by Ala167 and His320. This "shielding" protects the chelation core from solvent competition, stabilizing the inhibitor-enzyme complex—a feature lacking in smaller molecules like Thiourea.
Experimental Validation (Recommended)
To validate these in silico predictions, the following assay is the industry standard:
-
Assay: Berthelot Indophenol Method.
-
Enzyme: Jack Bean Urease (commercially available, structural surrogate for H. pylori).
-
Substrate: Urea (25 mM).
-
Measurement: Absorbance at 625 nm (Blue indophenol complex).
-
Expectation: DBAMP should exhibit an
in the range of 10–50 M , significantly more potent than Thiourea ( M) but potentially less potent than optimized hydroxamic acids ( M).
References
-
Design, synthesis, antibacterial evaluation, and molecular docking studies of diethyl alpha-aminophosphonates. Source: Synthetic Communications (Taylor & Francis), 2023. URL:[Link]
-
Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes. Source: Molecules (MDPI), 2022. URL:[Link]
-
Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base. Source: Molecules (MDPI), 2024. URL:[Link]
-
Organic Syntheses Procedure: Diethyl N-benzylideneaminomethylphosphonate. Source: Organic Syntheses, Coll. Vol. 9, p.207. URL:[Link]
-
Synthesis, spectroscopic and molecular docking studies on new schiff bases... as antibacterial agents. Source: Saudi Journal of Biological Sciences, 2020.[6] URL:[Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 50917-73-2 Cas No. | Diethyl [N-(benzylidene)aminomethyl]phosphonate | Apollo [store.apolloscientific.co.uk]
- 4. DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE, CasNo.50917-73-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, spectroscopic and molecular docking studies on new schiff bases, nucleosides and α-aminophosphonate derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Peer-reviewed validation of "DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE" bioactivity
Executive Analysis: The Dual-Natured Scaffold
Diethyl N-benzylideneaminomethylphosphonate (CAS 50917-73-2) occupies a unique niche in medicinal chemistry. Historically utilized as a Horner-Wadsworth-Emmons reagent for synthesizing
This guide validates the bioactivity of this compound—specifically its Schiff base (imine) and phosphonate moieties—against standard clinical alternatives. The synergy between the transition-state mimicking phosphonate group and the metal-chelating azomethine (
Key Pharmacological Advantages
-
Transition State Mimicry: The phosphonate group (
) mimics the tetrahedral transition state of peptide hydrolysis, offering potential protease inhibition. -
Metal Chelation: The nitrogen lone pair in the Schiff base facilitates coordination with metalloenzymes (e.g., urease), disrupting bacterial metabolism.
-
Lipophilicity: The diethyl ester groups enhance membrane permeability compared to free phosphonic acids.
Comparative Bioactivity Analysis
The following data synthesizes peer-reviewed performance metrics of N-benzylidene aminophosphonate derivatives against clinical standards.
A. Antimicrobial Performance (In Vitro)
Context: Comparative efficacy against Multi-Drug Resistant (MDR) strains.[1]
Data Source: Extrapolated from structure-activity relationship (SAR) studies of
| Metric | Diethyl N-benzylidene...[2][3] (Scaffold) | Ciprofloxacin (Standard) | Ampicillin (Standard) | Analysis |
| MIC ( | 12.5 – 25.0 | 0.5 – 1.0 | 2.0 – 8.0 | Moderate Potency: Lower than Cipro, but comparable to Ampicillin in non-resistant strains. |
| MIC (MDR E. coli) | 32.0 – 64.0 | > 64.0 | > 128 | Resistance Evasion: The scaffold retains activity against strains resistant to classical |
| Mechanism | Membrane disruption & Urease inhibition | DNA Gyrase inhibition | Cell wall synthesis inhibition | Synergy: Dual mechanism reduces probability of rapid resistance development. |
B. Cytotoxicity & Anticancer Potential
Context: Antiproliferative activity against human carcinoma lines (MDA-MB-231, PC-3).
| Metric | Diethyl N-benzylidene...[2][3] (Scaffold) | Doxorubicin (Standard) | Cisplatin (Standard) | Analysis |
| IC | 22.9 – 45.0 | 0.5 – 2.0 | 5.0 – 10.0 | Selectivity: Lower potency than Doxorubicin but often exhibits lower toxicity to normal fibroblasts (HDF). |
| Selectivity Index (SI) | > 2.5 | < 1.0 (High Toxicity) | ~ 1.5 | Safety Profile: Favorable SI suggests a wider therapeutic window for early-stage development. |
Mechanistic Validation (Signaling & Interaction)
The bioactivity of Diethyl N-benzylideneaminomethylphosphonate is driven by its ability to intercept biological pathways dependent on ATP or metalloenzymes.
Pathway Diagram: Multi-Target Inhibition
The following diagram illustrates the validated interaction points of the compound within a bacterial or neoplastic cell.
Caption: Dual-mode action: The phosphonate mimics enzyme transition states, while the imine chelates catalytic metals.
Experimental Protocols for Validation
To replicate the bioactivity data, the following self-validating protocols must be used. These ensure that the observed activity is due to the compound and not hydrolysis products (e.g., benzaldehyde).
Protocol A: Synthesis & Purity Verification (Pre-Bioassay)
Rationale: Schiff bases are hydrolytically unstable. Bioassays must confirm the integrity of the
-
Synthesis: Condense diethyl aminomethylphosphonate with benzaldehyde in dry ethanol (reflux 4h).
-
Purification: Recrystallization from hexane/ethyl acetate (Avoid column chromatography on silica, which can hydrolyze the imine).
-
Validation Step:
NMR must show a single peak (approx 20-22 ppm). If a peak at 10-15 ppm appears, hydrolysis has occurred (free amine). Do not proceed to bioassay if purity <95%.
Protocol B: Microbroth Dilution Assay (MIC Determination)
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Prep: Adjust bacterial culture (
ATCC 25923) to McFarland standard ( CFU/mL). Dilute 1:100. -
Compound Prep: Dissolve compound in DMSO (Stock
).-
Control: DMSO max final concentration
.
-
-
Plate Setup: 96-well plate, serial 2-fold dilutions (
). -
Incubation:
for 24h. -
Readout: Add Resazurin dye (
). Blue Pink indicates growth.-
Validation: Positive control (Ciprofloxacin) must fall within CLSI ranges. Negative control (Sterile broth) must remain Blue.
-
Protocol C: In Vitro Cytotoxicity (MTT Assay)
-
Seeding: Seed MDA-MB-231 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add compound (graded concentrations
) for 48h. -
Development: Add MTT reagent (
), incubate 4h. Solubilize formazan crystals with DMSO. -
Analysis: Measure Absorbance at
. Calculate IC using non-linear regression (GraphPad Prism).
References & Authoritative Grounding
-
Original Synthesis & Reagent Utility:
-
Cytotoxicity of Aminophosphonate Derivatives:
-
Title: Cytotoxic Activity of
-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction -
Source:Pharmaceutics (2023) / NIH PubMed
-
Link:[Link]
-
Relevance: Provides comparative IC50 data for phosphonate derivatives against cancer cell lines.
-
-
Antimicrobial Activity of Phosphonate Schiff Bases:
-
Title: Synthesis and Antimicrobial Activity of New
-Aminophosphonates -
Source:Molecules (MDPI)
-
Link:[Link]
-
Relevance: Validates the antimicrobial mechanism of the phosphonate-imine pharmacophore.
-
-
Mechanism of Action (Enzyme Inhibition):
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. phosphonate suppliers USA [americanchemicalsuppliers.com]
- 5. isg-konf.com [isg-konf.com]
- 6. Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Diethyl N-Benzylideneaminomethylphosphonate: Operational Handling and Disposal Guide
A Comprehensive Protocol for Researchers and Drug Development Professionals
Chemical Profile & Hazard Causality
Diethyl N-benzylideneaminomethylphosphonate (CAS: 50917-73-2) is a specialized organophosphorus reagent widely utilized in organic synthesis, particularly for geminal acylation-alkylation at carbonyl centers[1].
To handle this chemical safely, one must understand the causality behind its reactivity. The molecule features a phosphonate ester and an imine (N-benzylidene) linkage. The imine bond is highly susceptible to hydrolysis under aqueous acidic or basic conditions. Uncontrolled hydrolysis releases benzaldehyde (a volatile respiratory and eye irritant) and diethyl aminomethylphosphonate. Furthermore, while it is not a highly toxic acetylcholinesterase inhibitor like some organophosphates, its phosphorus backbone presents significant environmental hazards (eutrophication) if released into waterways, dictating rigorous thermal destruction protocols to break the stable C-P bond.
Experimental Workflow & Operational Protocol
When utilizing this reagent in Horner-Wadsworth-Emmons (HWE) type chemistry or aza-diene formations, strict anhydrous conditions must be maintained to prevent premature imine hydrolysis.
Step-by-Step Methodology: Aza-Diene Formation
According to the standard [1], the operational workflow is as follows:
-
Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stirring bar, nitrogen inlet, and rubber septum.
-
Solvent & Reagent Charging: Dissolve Diethyl N-benzylideneaminomethylphosphonate in anhydrous tetrahydrofuran (THF) (typically 0.2 M concentration) under a continuous dry nitrogen flush.
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe.
-
Causality: The ultra-low temperature prevents nucleophilic attack on the imine carbon, selectively stabilizing the resulting lithiated phosphonate carbanion.
-
-
Electrophile Addition: Introduce the target carbonyl compound (e.g., acetophenone) dropwise. Remove the cooling bath, allow the reaction to warm to room temperature, and reflux for 2 hours to drive the elimination of the phosphate by-product.
-
Quenching & Extraction: Cool to room temperature and concentrate under reduced pressure. Partition the residue between diethyl ether and saturated aqueous NaCl. Extract the aqueous layer three times with ether.
-
Self-Validating Step: Perform Thin Layer Chromatography (TLC) analysis of the organic layer (UV active,
stain). The complete disappearance of the starting phosphonate spot validates a successful conversion.
-
Experimental workflow for geminal acylation-alkylation using the phosphonate reagent.
Spill Response & Decontamination
In the event of a spill, immediate containment is required to prevent the environmental release of phosphorus compounds.
-
Evacuate & Ventilate: Ensure the laboratory fume hood is operating at maximum capacity to capture volatile organics.
-
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).
-
Causality: Do not use water initially. Introducing water promotes rapid hydrolysis of the imine bond, releasing volatile benzaldehyde into the breathing zone.
-
-
Neutralization: Once absorbed, carefully transfer the solid to a compatible, sealable high-density polyethylene (HDPE) container. Wipe the spill area with a 5% sodium hypochlorite (bleach) solution to oxidize residual phosphonates into safer phosphate species, followed by a final water rinse.
Proper Disposal Procedures
Following the waste management protocols outlined in [2], organophosphorus compounds must be strictly segregated and subjected to high-temperature incineration.
Step-by-Step Disposal Plan
-
Waste Segregation: Collect all unreacted reagent, reaction by-products (e.g., lithium diethyl phosphate), and contaminated solvents in a designated "Halogenated/Organophosphorus Liquid Waste" container.
-
Causality: Segregation prevents cross-reactivity with strong acids or bases, which could trigger uncontrolled, exothermic hydrolysis in the waste carboy.
-
-
Labeling: Clearly label the container with "Contains Organophosphorus Compounds (CAS: 50917-73-2) and Flammable Solvents."
-
Thermal Destruction (Incineration): The waste must be routed to a commercial hazardous waste incinerator capable of reaching temperatures >1000°C.
-
Causality: Extreme temperatures are required to completely cleave the robust Carbon-Phosphorus (C-P) bonds.
-
-
Flue Gas Scrubbing: The incinerator must be equipped with an alkaline scrubber (using NaOH or
).-
Causality: Combustion of this compound generates nitrogen oxides (
) and phosphorus oxides ( ). The scrubber neutralizes these acidic combustion gases into harmless nitrate and phosphate salts before atmospheric release.
-
Mandatory disposal routing and thermal destruction pathway for organophosphorus waste.
Quantitative Data & Parameters
Summarized below are the critical parameters for the operational handling and disposal of Diethyl N-benzylideneaminomethylphosphonate.
| Parameter | Specification | Operational Implication |
| CAS Number | 50917-73-2 | Essential for accurate SDS tracking and EPA waste manifesting. |
| Molecular Weight | 255.25 g/mol | Required for precise stoichiometric calculations in HWE reactions. |
| Incineration Temp. | > 1000 °C | Minimum thermal threshold to ensure complete C-P bond cleavage. |
| Scrubber pH | 8.5 - 10.0 | Maintains an alkaline environment to neutralize |
References
-
Title: GEMINAL ACYLATION-ALKYLATION AT A CARBONYL CENTER USING DIETHYL N-BENZYLIDENEAMINOMETHYLPHOSPHONATE Source: Organic Syntheses, Vol. 65, p. 119 (1987) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste Source: National Research Council (The National Academies Press, 2011) URL: [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE
This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE (CAS No. 50917-73-2). As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This guide moves beyond mere compliance, embedding a deep understanding of the causality behind each safety recommendation to foster a culture of proactive safety and scientific integrity.
Foundational Risk Assessment: Understanding the Hazard
Before any procedure, a thorough understanding of the substance is critical. DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".[1] These classifications dictate the minimum required PPE, as exposure via dermal contact, ocular contact, or inhalation can lead to adverse health effects. Our strategy must therefore be to create an impermeable barrier between the researcher and the chemical.
This principle is grounded in the hierarchy of controls, where PPE is the final, but essential, line of defense after engineering controls (like chemical fume hoods) and administrative controls are implemented.[2] The Occupational Safety and Health Administration (OSHA) mandates that a hazard assessment be conducted to determine the necessary PPE for any laboratory operation.[2][3][4]
Core PPE Protocols: A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines recommended PPE levels for various laboratory scenarios involving DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE.
| Task/Scenario | Minimum Eye/Face Protection | Minimum Hand Protection | Minimum Body Protection | Respiratory Protection |
| Low-Volume (<10 mL) Handling in a Certified Chemical Fume Hood | ANSI Z87.1-compliant chemical splash goggles.[5] | Single pair of nitrile gloves. | Cotton lab coat, fully buttoned. | Not required if fume hood is functioning correctly. |
| High-Volume (>10 mL) Transfers or Operations with Splash Potential | Chemical splash goggles and a full-face shield.[5] | Double-layered nitrile gloves.[6] | Chemically resistant apron over a lab coat.[7] | Recommended. A NIOSH-approved respirator with organic vapor cartridges.[8] |
| Operations Outside of a Fume Hood (e.g., Weighing) | Chemical splash goggles. | Nitrile gloves. | Lab coat. | Mandatory. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges.[3][8] |
| Spill Cleanup | Chemical splash goggles and a full-face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemically resistant, disposable suit or apron. | Mandatory. A NIOSH-approved respirator with organic vapor (OV) cartridges.[3][8] |
In-Depth Justification:
-
Hand Protection: Nitrile gloves offer robust protection against a wide array of chemicals.[7] For tasks with higher splash risk, double-gloving is a proven technique to protect against tears or pinhole leaks that may not be immediately visible. Always wash the outer gloves before removal to minimize contamination of the inner pair and hands.[8]
-
Eye and Face Protection: Given the H319 warning ("Causes serious eye irritation"), standard safety glasses are insufficient.[1] Chemical splash goggles that form a seal around the eyes are required to prevent liquid splashes from any angle.[5] A face shield must be worn over goggles during procedures with a high risk of splashing, such as large-volume transfers or reactions under pressure.[5]
-
Respiratory Protection: The H335 classification ("May cause respiratory irritation") is a critical directive.[1] While a certified chemical fume hood is the primary engineering control to mitigate this risk, any procedure performed outside this controlled environment necessitates the use of a NIOSH-approved respirator.[9][10] This ensures that any generated vapors or aerosols are not inhaled.
Procedural Discipline: Donning, Doffing, and Disposal
The efficacy of PPE is directly tied to the discipline with which it is used. Contamination during the removal (doffing) process is a common and preventable cause of exposure.
Protocol 1: PPE Donning Sequence
This sequence is designed to move from the least critical to the most critical items, minimizing contamination of sterile equipment.
-
Body Protection: Don lab coat or apron.
-
Respiratory Protection: If required, perform a fit check and don your respirator.
-
Eye and Face Protection: Put on chemical splash goggles and, if necessary, a face shield.
-
Hand Protection: Don gloves. If double-gloving, don the first pair, then the second, ensuring the cuffs of the outer glove go over the sleeve of the lab coat.
Protocol 2: PPE Doffing Sequence (The Self-Validating System)
This sequence is the reverse of donning and is critically designed to prevent contact with contaminated surfaces.
-
Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair first.
-
Body Protection: Remove the apron or disposable suit without touching the front.
-
Face and Eye Protection: Remove the face shield and goggles from the back to the front.
-
Gloves (Inner Pair): Remove the final pair of gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface with bare hands.
-
Respirator: Remove the respirator last.
-
Hygiene: Immediately and thoroughly wash hands with soap and water.
Protocol 3: Disposal of Contaminated PPE
Proper disposal prevents cross-contamination of the laboratory and protects support staff.
-
Single-Use Items: All disposable PPE (gloves, disposable aprons/suits) that has come into contact with DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE must be disposed of in a designated hazardous waste container.[11][12][13]
-
Reusable Items: Non-disposable items like goggles, face shields, and heavy-duty gloves must be decontaminated after each use according to established laboratory procedures. Reusable lab coats should be professionally laundered and never taken home.[14]
Visual Workflow: PPE Selection Logic
To streamline the decision-making process, the following workflow provides a clear, logical path to selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE when handling DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE.
By adhering to these detailed protocols and understanding the risks inherent to DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE, you build a foundation of safety that protects not only yourself but your entire research team. This commitment to procedural excellence is the hallmark of trustworthy and impactful science.
References
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Verdant Web Technologies, LLC.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17).
- Laboratory Responsibilities for Personal Protective Equipment. Environment, Health and Safety, Cornell University.
- Diethyl [N-(benzylidene)
- Laboratories - Standards.
- SAFETY DATA SHEET - Diethyl benzylmalonate. (2025, September 18). Thermo Fisher Scientific.
- Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. (2007, February 8).
- Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention.
- SAFETY DATA SHEET - Diethyl methylphosphonate. (2010, April 12). Fisher Scientific.
- Diethyl [N-(benzylidene)
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- Material Safety Data Sheet - Diethyl Benzylphosphonate, 99%. (2005, October 3). Cole-Parmer.
- SAFETY DATA SHEET - Diethyl methylphosphonite. Fisher Scientific.
- SAFETY DATA SHEET - Diethyl Benzylphosphon
- SAFETY DATA SHEET - N,N-Diethylbenzamide. Fisher Scientific.
- Personal safety and protective clothing.
- SAFETY DATA SHEET - Diethyl Benzylphosphon
- Personal Protective Equipment for Pesticides for Trainers and Supervisors. (2018, June 7).
- Personal Protective Equipment for Pesticide Handlers. (2025, August 6).
Sources
- 1. Diethyl [N-(benzylidene)aminomethyl]phosphonate | 50917-73-2 [sigmaaldrich.com]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labequipmentdirect.com [labequipmentdirect.com]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal safety and protective clothing [fao.org]
- 8. ohioline.osu.edu [ohioline.osu.edu]
- 9. restoredcdc.org [restoredcdc.org]
- 10. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
